Product packaging for DL-Fructose-6-phosphate(Cat. No.:CAS No. 1174374-30-1)

DL-Fructose-6-phosphate

Cat. No.: B13386702
CAS No.: 1174374-30-1
M. Wt: 260.14 g/mol
InChI Key: GSXOAOHZAIYLCY-UHFFFAOYSA-N
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Description

DL-Fructose-6-phosphate (F6P) is a fundamental phosphorylated sugar (hexose phosphate) that serves as a critical metabolic intermediate in central carbon metabolism across all living species, from bacteria to humans . In the core glycolytic pathway, F6P is produced by the isomerization of glucose-6-phosphate and is subsequently phosphorylated to fructose-1,6-bisphosphate, a key regulatory step in the pathway that converts glucose into pyruvic acid . Beyond its essential role in energy production, F6P is a versatile precursor for several biosynthetic pathways. It is a direct precursor for the synthesis of amino sugars, such as glucosamine and galactosamine, which serve as essential building blocks for glycoproteins and glycosaminoglycans . Furthermore, F6P can be interconverted with mannose 6-phosphate, another important precursor for glycoprotein synthesis . Researchers also study F6P in the context of the fructose-6-phosphate phosphoketolase pathway, which is characteristic of certain bacteria like Bifidobacteria . Its mechanism of action as an inhibitor of fructose-1,6-bisphosphatase also makes it a compound of interest in metabolic regulation studies . With the molecular formula C6H13O9P and a molecular weight of 260.14 g/mol, this compound is provided for research purposes to support investigations in glycolysis, gluconeogenesis, amino sugar metabolism, and specialized microbial pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B13386702 DL-Fructose-6-phosphate CAS No. 1174374-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,6-tetrahydroxy-5-oxohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOAOHZAIYLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291886
Record name 2-Hexulose, 6-(dihydrogen phosphate)
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Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very soluble in water; [Merck Index]
Record name Fructose-6-phosphate
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CAS No.

1174374-30-1, 643-13-0
Record name 2-Hexulose, 6-(dihydrogen phosphate)
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Record name D-Fructose, 6-(dihydrogen phosphate)
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Record name 2-Hexulose, 6-(dihydrogen phosphate)
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Record name D-fructose 6-(dihydrogen phosphate)
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Dl Fructose 6 Phosphate Within Carbohydrate Metabolic Pathways

Glycolysis and the Role of DL-Fructose-6-phosphate

Glycolysis is the metabolic pathway that breaks down glucose into pyruvate (B1213749), releasing energy in the form of ATP. wikipedia.org F6P is a key molecule in the preparatory phase of this pathway.

The conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate is a critical juncture in glycolysis. This reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1), which transfers a phosphate (B84403) group from ATP to F6P. wikipedia.orgreactome.org This step is considered the first committed and irreversible step unique to the glycolytic pathway. wikipedia.orgresearchgate.net Once this conversion occurs, the molecule is destined for glycolysis. teachmephysiology.com

The reaction is highly exergonic under physiological conditions and serves as a major point of regulation for the entire glycolytic pathway. wikipedia.orgproteopedia.org PFK-1 is an allosteric enzyme, meaning its activity is modulated by various molecules, allowing the cell to control the rate of glycolysis in response to its energy status. wikipedia.org

Key Regulators of PFK-1 Activity:

Regulator Effect on PFK-1 Metabolic Significance
ATP InhibitorHigh levels of ATP signal that the cell has sufficient energy, thus slowing down glycolysis. wikipedia.org
AMP and ADP ActivatorsHigh levels of AMP and ADP indicate a low energy state, stimulating PFK-1 to increase the rate of glycolysis and ATP production. proteopedia.orgmedschoolcoach.com
Citrate (B86180) InhibitorCitrate is an intermediate in the citric acid cycle. Its accumulation suggests that the downstream energy-producing pathways are saturated, leading to feedback inhibition of PFK-1. jackwestin.comnih.gov
Fructose-2,6-bisphosphate Potent ActivatorThis molecule increases the affinity of PFK-1 for fructose-6-phosphate and diminishes the inhibitory effect of ATP, acting as a key feedforward stimulator when glucose is abundant. wikipedia.orgnih.gov

The phosphorylation of F6P to fructose-1,6-bisphosphate is a thermodynamically favorable reaction, ensuring the glycolytic pathway proceeds in the forward direction. libretexts.org

This compound is formed from glucose-6-phosphate (G6P) in a reversible isomerization reaction catalyzed by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase. wikipedia.orgwikipedia.org This reaction involves the conversion of an aldose (G6P) to a ketose (F6P). libretexts.org The enzyme facilitates this conversion through a multi-step process that includes ring opening of the glucose molecule, isomerization via an enediol intermediate, and subsequent ring closure to form fructose (B13574). wikipedia.org

This isomerization is a crucial step as it prepares the molecule for the subsequent phosphorylation at the C1 position, which is necessary for the eventual cleavage of the six-carbon sugar into two three-carbon molecules. libretexts.org The reaction is freely reversible under normal cellular conditions and its direction is largely dictated by the relative concentrations of the substrate and product. wikipedia.org Typically, the reaction is driven forward due to the continuous consumption of F6P in the next step of glycolysis by PFK-1. wikipedia.org

While glycolysis as a whole is an irreversible process due to three key exergonic steps, several of its individual reactions are reversible. berkeley.edu The interconversion of glucose-6-phosphate and fructose-6-phosphate catalyzed by phosphoglucose isomerase is one such freely reversible step. wikipedia.org The direction of this reaction is subject to Le Chatelier's principle; a low concentration of F6P, due to its rapid phosphorylation to fructose-1,6-bisphosphate, pulls the reaction in the forward direction. wikipedia.org Conversely, if F6P were to accumulate, the reaction could proceed in reverse. wikipedia.org

However, the subsequent reaction catalyzed by PFK-1 is functionally irreversible under physiological conditions. tutorchase.comquora.com This makes the phosphorylation of F6P the committed step of glycolysis, ensuring that once fructose-1,6-bisphosphate is formed, it proceeds down the glycolytic pathway. teachmephysiology.com

Gluconeogenesis and this compound Dynamics

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. wikipedia.org This process is essentially the reverse of glycolysis, although it bypasses the irreversible glycolytic steps with a different set of enzymes. jackwestin.com this compound is a key intermediate in this pathway as well.

In gluconeogenesis, fructose-6-phosphate is produced from fructose-1,6-bisphosphate. This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis. However, since the PFK-1 reaction is irreversible, a different enzyme, fructose-1,6-bisphosphatase (FBPase), is required. ebi.ac.uk FBPase catalyzes the hydrolysis of the phosphate group at the C1 position of fructose-1,6-bisphosphate, yielding fructose-6-phosphate and inorganic phosphate. nih.gov

This reaction is a key regulatory point in gluconeogenesis. wikipedia.org FBPase activity is subject to allosteric regulation, which helps to prevent the wasteful simultaneous operation of glycolysis and gluconeogenesis (a futile cycle). oup.com

Key Regulators of FBPase Activity:

Regulator Effect on FBPase Metabolic Significance
AMP InhibitorHigh levels of AMP signal a low energy state, which inhibits gluconeogenesis to prevent the cell from expending energy to synthesize glucose when it needs to be breaking it down for ATP. jackwestin.comnih.gov
Fructose-2,6-bisphosphate InhibitorThis molecule, which activates glycolysis, is a potent inhibitor of FBPase, ensuring that when glycolysis is active, gluconeogenesis is suppressed. nih.govnih.gov

Once fructose-6-phosphate is formed during gluconeogenesis, it is readily converted to glucose-6-phosphate by the reversible enzyme phosphoglucose isomerase. wikipedia.orgnih.gov In the final step of gluconeogenesis, which primarily occurs in the liver and kidneys, the phosphate group is removed from glucose-6-phosphate by the enzyme glucose-6-phosphatase, releasing free glucose into the bloodstream. wikipedia.orglibretexts.org

Pentose (B10789219) Phosphate Pathway (PPP) Connections of this compound

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. microbenotes.com Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursor for nucleotide synthesis, ribose-5-phosphate. microbenotes.comnih.gov this compound (F6P) is a critical intersecting molecule that links the PPP with glycolysis, primarily through the non-oxidative branch of the pathway. nih.govlibretexts.org

This compound, along with glyceraldehyde-3-phosphate, serves as a key entry point into the non-oxidative phase of the Pentose Phosphate Pathway. libretexts.org This phase consists of a series of reversible reactions that interconvert sugar phosphates. nih.govlibretexts.org The entry of F6P allows for the synthesis of pentose phosphates when they are needed by the cell for nucleotide and nucleic acid synthesis, even when the oxidative phase of the PPP (which produces NADPH) is less active. mdpi.com Conversely, excess pentose phosphates can be converted back into F6P and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway for energy production. nih.govmdpi.com This flexibility allows the cell to adapt to varying metabolic demands. microbenotes.com

The interconversions of sugar phosphates in the non-oxidative PPP are primarily catalyzed by two key enzymes: transketolase and transaldolase. nih.govlibretexts.org this compound is both a substrate and a product in these reactions.

Transketolase: This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the transfer of a two-carbon ketol unit. nih.govstackexchange.com In one key reaction, transketolase transfers a two-carbon fragment from a ketose, such as xylulose-5-phosphate, to an aldose, erythrose-4-phosphate, resulting in the formation of this compound and glyceraldehyde-3-phosphate. libretexts.orgwikipedia.org

Transaldolase: This enzyme facilitates the transfer of a three-carbon dihydroxyacetone unit. nih.gov For instance, transaldolase can transfer this unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and this compound. nih.gov

These reversible reactions, summarized in the table below, allow for the regeneration of glycolytic intermediates from pentose phosphates and vice versa, highlighting the central role of F6P in this metabolic hub. mit.edu

EnzymeSubstratesProductsCarbon Unit Transferred
Transketolase Xylulose-5-phosphate + Erythrose-4-phosphateThis compound + Glyceraldehyde-3-phosphate2-carbon ketol
Transaldolase Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphateThis compound + Erythrose-4-phosphate3-carbon dihydroxyacetone

While the oxidative branch of the PPP is the direct source of NADPH, the non-oxidative branch, through its connection with glycolysis via this compound, indirectly contributes to both Ribose-5-phosphate and NADPH production. nih.gov When the cellular demand for NADPH is high, F6P and glyceraldehyde-3-phosphate can be used to synthesize pentose phosphates through the reversal of the transketolase and transaldolase reactions. wikipedia.org These pentose phosphates can then enter the oxidative branch to generate more NADPH. nih.gov

This cyclical process, sometimes referred to as pentose cycling, allows for the complete oxidation of glucose to CO2, with the primary output being NADPH rather than ATP. nih.gov In this mode, F6P is continually regenerated and shunted back into the oxidative PPP, maximizing NADPH production for biosynthetic processes like fatty acid and steroid synthesis, as well as for antioxidant defense. nih.govwikipedia.org Furthermore, the interconversion of F6P to pentose phosphates ensures a steady supply of ribose-5-phosphate, the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). microbenotes.commdpi.com

Hexosamine Biosynthetic Pathway (HBP) and this compound Intermediacy

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes a small percentage (approximately 2-3%) of the total glucose that enters a cell. nih.gov This pathway is responsible for producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. nih.govnih.gov this compound, an intermediate of glycolysis, serves as the initial substrate that is shunted into the HBP. frontiersin.org

The entry point and first committed step of the HBP is the conversion of this compound to glucosamine-6-phosphate. nih.govresearchgate.net This reaction is a critical juncture, diverting a glycolytic intermediate into a pathway that produces amino sugars. researchgate.net The synthesis of glucosamine-6-phosphate from F6P is essentially an irreversible reaction, ensuring a unidirectional flow into the HBP. ebi.ac.uk This conversion is fundamental as glucosamine-6-phosphate is the direct precursor for the subsequent steps in the pathway that ultimately lead to the formation of UDP-GlcNAc. researchgate.netebi.ac.uk

The enzymatic conversion of this compound to glucosamine-6-phosphate is catalyzed by the rate-limiting enzyme of the HBP, Glutamine-Fructose-6-phosphate Aminotransferase (GFAT), with GFPT1 being a key isoform. nih.govuniprot.orgresearchgate.net This enzyme belongs to the transaminase family and facilitates the transfer of an amino group from L-glutamine to D-fructose-6-phosphate. wikipedia.org The reaction produces L-glutamate and D-glucosamine-6-phosphate as its products. wikipedia.org

The activity of GFPT1 is a primary regulatory point for the entire HBP. frontiersin.org Increased flux of glucose through glycolysis leads to higher concentrations of the substrate F6P, which can drive more activity through the HBP, provided that glutamine is also available. nih.gov This makes GFPT1 a crucial sensor of both glucose and amino acid availability in the cell. frontiersin.org The regulation of GFPT1 is vital for controlling the production of UDP-GlcNAc, which in turn influences the glycosylation of numerous cellular proteins and lipids, affecting processes such as signal transduction and gene expression. nih.govuniprot.org

EnzymeSubstratesProductsPathwaySignificance
Glutamine-Fructose-6-phosphate Aminotransferase (GFPT1) This compound + L-GlutamineD-Glucosamine-6-phosphate + L-GlutamateHexosamine Biosynthetic PathwayRate-limiting step, controls flux of glucose into the HBP. nih.govuniprot.org

Reversion via Glucosamine-6-phosphate Deaminases (GNPDAs)

Glucosamine-6-phosphate deaminases (GNPDAs), designated as EC 3.5.99.6, are allosteric enzymes that catalyze the reversible conversion of D-glucosamine-6-phosphate (GlcN-6P) to D-fructose-6-phosphate (F6P) and ammonia (B1221849). nih.govwikipedia.orgnih.gov This reaction represents a critical link between the hexosamine biosynthetic pathway (HBP) and glycolysis.

While the deamination of GlcN-6P to F6P is often favored, thereby channeling carbons from amino sugar metabolism into glycolysis, the reverse reaction—the amination of F6P to form GlcN-6P—is physiologically significant. nih.gov This reversion is particularly relevant under conditions of high ammonia concentrations, providing an alternative route for the synthesis of GlcN-6P, a precursor for UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The enzyme is activated by N-acetyl-D-glucosamine-6-phosphate, a downstream product of the HBP, creating a feedback loop. wikipedia.org This reversibility allows GNPDAs to play a crucial role in maintaining the homeostasis of the cellular UDP-GlcNAc pool, which is essential for proper protein and lipid glycosylation. nih.gov

EnzymeEC NumberReactionDirectionalityKey Regulator
Glucosamine-6-phosphate Deaminase (GNPDA)3.5.99.6GlcN-6P + H₂O ⇌ F6P + NH₃ReversibleActivated by GlcNAc-6P

Other Interconnected Metabolic Routes Involving this compound

F6P's role extends well beyond its interplay with the hexosamine pathway, connecting it to the metabolism of other key monosaccharides and the synthesis of complex carbohydrates.

Fructose and Mannose Metabolism Pathways

This compound serves as a direct link between glucose, fructose, and mannose metabolism.

Fructose Metabolism : While dietary fructose is primarily metabolized in the liver to fructose-1-phosphate, it can also be phosphorylated by hexokinase to F6P, directly entering the glycolytic pathway. wikipedia.org F6P is a central intermediate in glycolysis, where it is phosphorylated to fructose-1,6-bisphosphate in a key regulatory step. wikipedia.orgyoutube.com

Mannose Metabolism : The connection to mannose metabolism is mediated by the enzyme mannose-6-phosphate (B13060355) isomerase (EC 5.3.1.8), which catalyzes the reversible interconversion of F6P and mannose-6-phosphate (M6P). wikipedia.orgnih.govresearchgate.net This reaction is vital as M6P is the precursor for all glycosylation pathways involving mannose, including the synthesis of N-glycans and GPI anchors. nih.gov The ability to convert F6P to M6P ensures a steady supply of mannose precursors for these essential biosynthetic processes, even when dietary mannose is limited. researchgate.net Conversely, excess mannose can be shunted into glycolysis via its conversion to F6P. nih.gov

Starch and Sucrose (B13894) Metabolism, including Sucrose 6F-phosphate Phosphorylase Activity

F6P is a direct or indirect participant in the metabolism of major storage and transport sugars in various organisms.

Starch and Glycogen (B147801) Synthesis : Through its isomerization to glucose-6-phosphate, which is then converted to glucose-1-phosphate, F6P provides the fundamental building block (UDP-glucose) for the synthesis of storage polysaccharides like starch in plants and glycogen in animals. agriculturejournals.cz In some plants, the enzyme pyrophosphate-fructose-6-phosphate 1-phosphotransferase plays a role in regulating starch biosynthesis by reversibly converting F6P to fructose-1,6-bisphosphate. nih.gov

Sucrose Metabolism : In plants and some bacteria, sucrose is synthesized via sucrose-phosphate synthase, which uses UDP-glucose and fructose-6-phosphate to produce sucrose-6-phosphate. wikipedia.org A subsequent phosphatase step yields sucrose. A distinct pathway has been identified in some gut bacteria involving Sucrose 6F-phosphate Phosphorylase (SPP) . nih.gov This enzyme catalyzes the reversible phosphorolysis of sucrose 6F-phosphate, a phosphorylated form of sucrose, to yield glucose-1-phosphate and fructose-6-phosphate. nih.govnih.gov This allows these microbes to directly convert a phosphorylated sucrose derivative into intermediates that can enter central metabolism. nih.govresearchgate.net

EnzymeSubstrateProductsMetabolic Pathway
Sucrose 6F-phosphate Phosphorylase (SPP)Sucrose 6F-phosphate + PiGlucose-1-phosphate + Fructose-6-phosphateSucrose Catabolism

Precursor Role in Biosynthesis of Diverse Molecules

As a central metabolic intermediate, this compound serves as a starting point for the synthesis of a wide array of essential biomolecules.

Hexosamine Biosynthetic Pathway (HBP) : F6P is a crucial substrate for the HBP, which begins with the conversion of F6P and glutamine into glucosamine-6-phosphate. nih.govnih.govfrontiersin.org The end product of this pathway, UDP-GlcNAc, is an essential precursor for the synthesis of glycosaminoglycans, proteoglycans, and for the N- and O-linked glycosylation of proteins and lipids. researchgate.netyoutube.com

Polysaccharide Synthesis : As mentioned, F6P is a precursor for storage polysaccharides like starch and glycogen. agriculturejournals.cz Studies on polysaccharide biosynthesis have shown that glucose, which is readily converted to F6P, is the primary source for the monosaccharide units, including D-galactose, D-xylose, and L-arabinose, that constitute various plant polysaccharides. nih.gov

Amino Sugar-Containing Macromolecules : The product of the initial HBP reaction, glucosamine-6-phosphate, is the foundational molecule for all amino sugar-containing macromolecules, highlighting the critical role of F6P as the entry point for this entire class of molecules. ebi.ac.uk

Glycolytic Intermediates for Other Pathways : By proceeding through glycolysis, F6P contributes to the pool of pyruvate and acetyl-CoA. These molecules are, in turn, precursors for fatty acid synthesis and the tricarboxylic acid (TCA) cycle, which provides intermediates for amino acid synthesis.

Enzymology and Reaction Mechanisms of Dl Fructose 6 Phosphate Transforming Enzymes

Phosphofructokinase (PFK) Superfamily

The phosphofructokinase superfamily encompasses a group of enzymes that phosphorylate F6P. This superfamily is broadly categorized based on the phosphate (B84403) donor they utilize.

ATP-dependent phosphofructokinases (EC 2.7.1.11), commonly referred to as PFK-1, are key regulatory enzymes in the glycolytic pathway. wikipedia.orgproteopedia.org They catalyze the irreversible transfer of a phosphate group from ATP to F6P, yielding fructose-1,6-bisphosphate and ADP. wikipedia.orgbyjus.com PFK-1 is a complex allosteric enzyme, typically a tetramer, and is subject to intricate regulation by various cellular metabolites. wikipedia.orgbyjus.com

The active site of PFK-1 is located at the interface between two subunits of the tetrameric enzyme and is responsible for binding both the phosphoryl donor, ATP-Mg²⁺, and the acceptor, F6P. wikipedia.org Each subunit is composed of two domains, one that primarily binds ATP and another that binds F6P. wikipedia.org The architecture of the catalytic site is highly conserved across different species.

In prokaryotes such as Escherichia coli, specific amino acid residues have been identified as crucial for substrate binding. For instance, Asp127 and Arg171 are proposed to be involved in binding F6P. wikipedia.orgproteopedia.org In the thermophilic bacterium Bacillus stearothermophilus, the positively charged side chain of Arg162 forms a salt bridge with the phosphate group of F6P. wikipedia.orgproteopedia.org This interaction is critical for stabilizing the active R-state conformation of the enzyme. wikipedia.org

In mammalian PFK-1, the catalytic site is also formed at the subunit interface. Studies on human muscle phosphofructokinase have identified His-199, His-298, Arg-201, and Arg-292 as key residues within the F6P binding site. nih.gov The binding of ATP occurs in a separate pocket, and the γ-phosphate of ATP is positioned for transfer to the C1 hydroxyl group of F6P. The catalytic mechanism is proposed to involve a nucleophilic attack by the C1-hydroxyl group of F6P on the terminal phosphate of ATP, facilitated by a basic residue in the active site that acts as a general base to deprotonate the hydroxyl group. ebi.ac.uk

The enzyme undergoes significant conformational changes upon substrate and effector binding, transitioning between a low-activity T-state and a high-activity R-state. proteopedia.orgebi.ac.uk The binding of the substrate F6P promotes the transition to the R-state, which has a higher affinity for F6P, leading to cooperative binding. proteopedia.org

PFK-1 exhibits complex allosteric kinetics, characterized by a sigmoidal dependence of reaction velocity on the concentration of F6P. wikipedia.org This cooperative behavior is a hallmark of allosteric enzymes and allows for sensitive regulation of enzyme activity in response to small changes in substrate concentration. The enzyme's activity is intricately regulated by the cellular energy status, primarily through the concentrations of adenine (B156593) nucleotides.

ATP serves as both a substrate and a potent allosteric inhibitor of PFK-1. wikipedia.org At low concentrations, ATP binds to the catalytic site and participates in the phosphorylation reaction. However, at high concentrations, ATP binds to a separate allosteric site, inducing a conformational change that shifts the enzyme to the inactive T-state and decreases its affinity for F6P. proteopedia.org This inhibition is a crucial feedback mechanism that slows down glycolysis when the cell has an ample supply of energy.

The inhibitory effect of ATP is counteracted by AMP and ADP, which act as allosteric activators. wikipedia.orgproteopedia.org An increase in the AMP/ATP or ADP/ATP ratio, indicative of a low energy state, promotes the transition of PFK-1 to the active R-state, thereby stimulating glycolysis. The most potent allosteric activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgbyjus.com F-2,6-BP is synthesized from F6P by a separate enzyme, PFK-2. byjus.com Binding of F-2,6-BP to an allosteric site on PFK-1 dramatically increases the enzyme's affinity for F6P and relieves the inhibition by ATP. wikipedia.orgbyjus.com This feed-forward activation ensures that glycolysis is robustly activated when glucose is abundant.

The kinetic properties of PFK-1 vary among different organisms and tissues, reflecting their specific metabolic needs.

Organism/TissueSubstrateKmVmaxkcatAllosteric Regulators
Bacillus stearothermophilusATP0.020 - 0.032 mM proteopedia.org--Activators: ADP, AMP; Inhibitors: PEP proteopedia.org
Human PlateletFructose-6-phosphate (B1210287)---Activators: ADP; Inhibitors: ATP portlandpress.com
Rabbit MuscleFructose-6-phosphate---Activators: Fructose-2,6-bisphosphate, AMP, ADP; Inhibitors: ATP, Citrate (B86180) nih.gov
Rhodnius prolixus (Flight Muscle)Fructose-6-phosphate---Activators: AMP, Fructose-2,6-bisphosphate; Inhibitors: ATP scielo.br
Human Liver (PFKL)Fructose-6-phosphate---Activators: AMP, ADP; Inhibitors: ATP, Citrate nih.gov

Note: Specific values for Vmax and kcat are highly dependent on assay conditions and are not always reported in a standardized manner.

Pyrophosphate: DL-fructose-6-phosphate 1-phosphotransferases (EC 2.7.1.90), abbreviated as PFP or PPi-PFK, represent another class of enzymes that phosphorylate F6P. wikipedia.org Unlike PFK-1, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor in a reversible reaction. wikipedia.org This enzyme is predominantly found in the cytosol of plants and some protists and bacteria. wikipedia.org

PFP exhibits considerable structural and functional diversity across different life forms. In many plants, PFP is a heterotetrameric enzyme composed of two distinct types of subunits: a catalytic β-subunit and a regulatory α-subunit. nih.gov However, the specific subunit composition can vary. For instance, in rice (Oryza sativa), the PFP enzyme is a heterotetramer formed by the interaction of one type of β-subunit with different α-subunits. nih.gov In contrast, some bacteria and protists possess homodimeric or homotetrameric PFP enzymes.

Functionally, the reversibility of the PFP-catalyzed reaction allows it to participate in both glycolysis (F6P phosphorylation) and gluconeogenesis (fructose-1,6-bisphosphate dephosphorylation), depending on the metabolic state of the cell. wikipedia.orgnih.gov This dual functionality contrasts with the largely unidirectional role of PFK-1 in glycolysis. The direction of the PFP reaction is influenced by the relative concentrations of substrates and products, as well as the presence of allosteric regulators. In plants, PFP plays a significant role in carbohydrate metabolism, including sucrose (B13894) synthesis and degradation, and in metabolic adaptation to environmental stresses. nih.gov

A key kinetic feature of many PFP enzymes, particularly from plant sources, is their potent activation by fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgnih.gov F-2,6-BP acts as an allosteric activator, dramatically increasing the enzyme's affinity for F6P and stimulating its catalytic activity. nih.gov For example, PFP from germinating castor bean endosperm is stimulated about 20-fold by F-2,6-BP, with a half-maximal activation constant (Ka) of approximately 10 nanomolar. nih.gov This activation allows PFP to be highly responsive to cellular signals that coordinate carbohydrate metabolism.

The kinetic behavior of PFP can vary depending on the organism and the presence of activators. In the absence of F-2,6-BP, the enzyme may exhibit Michaelis-Menten kinetics. However, in the presence of the activator, the affinity for substrates is significantly enhanced. The oligomeric state of PFP is crucial for its function and regulation. In rice, the β-subunit can form homodimers, but the formation of a heterotetramer with α-subunits is important for its role in starch biosynthesis and seed development. nih.gov The interaction between the subunits can influence the enzyme's kinetic properties and its response to allosteric effectors.

Organism/SourceSubstratesActivatorKa for ActivatorKinetic Effects of Activator
Castor Bean (Endosperm)F6P, PPiFructose-2,6-bisphosphate~10 nM nih.gov~20-fold increase in activity; increased affinity for F6P, F-1,6-BP, and PPi nih.gov
Mung BeanF6P, PPiFructose-2,6-bisphosphate30 nM nih.gov~9-fold increase in Vmax (forward); ~30-fold increase in V/K for substrates (forward) nih.gov

Pyrophosphate: this compound 1-phosphotransferases (PFP)

Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a crucial enzyme in gluconeogenesis and the Calvin cycle, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govnih.gov This reaction is a key regulatory point in metabolism, essentially opposing the reaction catalyzed by phosphofructokinase in glycolysis. nih.gov

FBPase exhibits strict substrate specificity for D-fructose 1,6-bisphosphate. wikipedia.org This specificity ensures the unidirectional flow of the gluconeogenic pathway at this step. While it catalyzes the hydrolysis, the reverse reaction, the phosphorylation of fructose-6-phosphate, is catalyzed by a separate enzyme, phosphofructokinase, allowing for independent regulation of glycolysis and gluconeogenesis. ebi.ac.uk

Table 1: Catalytic Residues and Their Roles in FBPase

Residue/ComponentRole in Catalysis
Divalent Cations (Mg²⁺, Mn²⁺) Essential cofactors that bind the 1-phosphoryl group, stabilize negative charges, and facilitate catalysis. ebi.ac.ukresearchgate.net
Asp68 Acts as a proton carrier, relaying a proton from the substrate to the anionic fructose-6-phosphate intermediate. ebi.ac.uk
Asp74 Functions as the general acid/base that activates the catalytic water molecule by abstracting a proton. ebi.ac.uk
Glu97 Acts as a bidentate ligand for two of the magnesium binding sites (Mg1 and Mg2). ebi.ac.uk

FBPase is a highly regulated allosteric enzyme. In most species, it exists as a homotetramer. nih.gov Its activity is primarily controlled by two key allosteric effectors: adenosine monophosphate (AMP) and fructose-2,6-bisphosphate.

AMP Inhibition: AMP acts as a potent allosteric inhibitor, binding to a regulatory site distinct and distant from the active site, approximately 28 Å away. nih.govresearchgate.net The binding of AMP induces a significant conformational change in the enzyme's quaternary structure. This change involves a rotation of approximately 19° of two subunits relative to the other two, transitioning the enzyme from a high-activity "R" (relaxed) state to a low-activity "T" (tense) state. nih.gov This conformational shift disorders a critical loop (residues 52-72) in the active site, rendering the enzyme less active. researchgate.net Altering key residues in the AMP binding site, such as Lysine 112 and Tyrosine 113, has been shown to reduce the enzyme's sensitivity to AMP regulation. nih.govresearchgate.net

Fructose-2,6-bisphosphate Inhibition: Fructose-2,6-bisphosphate is a powerful competitive inhibitor that binds directly to the active site. nih.govnih.gov By binding to the same site as the substrate, it sterically hinders the access of fructose-1,6-bisphosphate, thereby inhibiting catalysis. nih.gov There is a synergistic relationship between the two inhibitors; the presence of fructose-2,6-bisphosphate reduces the concentration of AMP needed to achieve a certain level of inhibition. nih.gov

Table 2: Regulatory Ligands of FBPase and Their Effects

LigandBinding SiteType of RegulationConformational Effect
AMP Allosteric site, distant from the active site. nih.govNegative allosteric effector. researchgate.netInduces T-state conformation via subunit rotation. nih.gov
Fructose-2,6-bisphosphate Active site. nih.govCompetitive inhibitor. nih.govSterically blocks substrate binding. nih.gov

This compound Aldolase (B8822740) Activity and Mechanism

Fructose-6-phosphate aldolase (FSA) is a Class I aldolase belonging to the MipB/TalC family of enzymes. nih.govki.se Unlike the more common fructose-1,6-bisphosphate aldolase from glycolysis, FSA catalyzes the reversible cleavage of fructose-6-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. ki.se Class I aldolases, including FSA, utilize a characteristic Schiff base intermediate in their catalytic mechanism. ki.senih.gov

A remarkable structural feature of E. coli fructose-6-phosphate aldolase is its quaternary structure. The enzyme assembles into a decamer composed of ten identical subunits, exhibiting a 52-point group symmetry. nih.gov This decamer is formed by the association of two ring-like pentamers, stacked on top of each other. nih.gov

The formation of the pentameric rings, and subsequently the decamer, is primarily driven by a phenomenon known as inter-subunit helix swapping. nih.gov The C-terminal α-helix of one subunit extends away from its own barrel and inserts into the active site of an adjacent subunit within the pentamer. nih.govki.se This "swapped" helix plays a critical role in stabilizing the pentameric assembly and also contributes important interactions to the neighboring active site. This is a significant departure from classical transaldolases, where the equivalent C-terminal helix folds back to cover the active site of its own subunit and is involved in forming a dimeric interface. nih.govki.se This helix swapping is thus a major determinant for the formation of the decameric structure of FSA.

Other Key Enzymes Directly Modulating this compound Metabolism

The concentration and fate of fructose-6-phosphate are controlled by several key enzymes that directly produce or consume it.

Phosphofructokinase-1 (PFK-1): PFK-1 is a central regulatory enzyme in glycolysis that catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.org This is considered the "committed" step of glycolysis. PFK-1 is an allosteric enzyme subject to complex regulation. It is activated by high levels of AMP and fructose-2,6-bisphosphate and inhibited by high levels of ATP, allowing the cell to control the rate of glycolysis based on its energy status. wikipedia.orgyoutube.com

Phosphoglucose (B3042753) Isomerase (PGI): This enzyme catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. wikipedia.org This reaction is crucial as it links the metabolism of glucose to the glycolytic pathway, preparing the six-membered glucose ring for the subsequent phosphorylation and cleavage reactions that require the five-membered fructose (B13574) ring structure.

Pyrophosphate-dependent phosphofructokinase (PFP or PPi-PFK): Found in some plants and bacteria, this enzyme also catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. nih.gov However, it uses pyrophosphate (PPi) as the phosphoryl donor instead of ATP. This enzyme can operate in both the glycolytic and gluconeogenic directions. nih.gov

Phosphoglucose Isomerase (GPI) Catalysis

Phosphoglucose Isomerase (PGI), also known as Glucose-6-phosphate Isomerase, is a dimeric enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate. ebi.ac.uk This reaction is a crucial step in both glycolysis and gluconeogenesis, driven by the relative concentrations of the substrate and product. proteopedia.org The catalytic mechanism of PGI is a well-studied example of acid-base catalysis. proteopedia.orgnih.gov

Ring Opening: The process initiates with the binding of the cyclic form of the substrate (either G6P or F6P) to the active site. An enzymatic acid, proposed to be a histidine residue (His388), catalyzes the opening of the pyranose ring of G6P to its linear, open-chain form. proteopedia.orgresearchgate.net

Isomerization: This step involves the conversion of the aldose (G6P) to a ketose (F6P) via a cis-enediol intermediate. ebi.ac.uknih.gov A key glutamic acid residue (Glu357) acts as a general base, abstracting a proton from the C2 carbon of G6P. This same residue then acts as a general acid, donating a proton to the C1 carbon of the intermediate to form F6P. nih.govresearchgate.net The positively charged side chain of an arginine residue (Arg272) helps to stabilize the negative charge of the enediol intermediate. nih.gov

Ring Closing: The histidine residue (His388) then acts as a general base, abstracting a proton from the C5 hydroxyl group, which facilitates the nucleophilic attack of the C5 oxygen on the C2 carbonyl carbon, leading to the formation of the five-membered furanose ring of F6P. researchgate.net

Mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism.

ResidueProposed Role in Catalysis
His388 Acts as a general acid for ring opening and a general base for ring closing. proteopedia.orgresearchgate.net
Glu357 Functions as the primary catalytic acid-base for the isomerization step, transferring a proton between C1 and C2. nih.govresearchgate.net
Arg272 Stabilizes the cis-enediol intermediate through electrostatic interactions. nih.gov
Lys518 Also proposed to act as an enzymatic acid to catalyze ring opening. proteopedia.org
Glu217 Thought to polarize His389' (from the other subunit in the dimer), which is essential for the ring-opening step. aip.org

The enzyme can utilize both α and β anomers of its substrates, although it shows a preference for the α-anomer of glucopyranose-6-P. researchgate.net The ability to accommodate both anomers suggests a degree of flexibility in the active site. researchgate.net

6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) Functionality

6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a unique bifunctional enzyme that plays a pivotal role in the regulation of glycolysis and gluconeogenesis. johnshopkins.eduwikipedia.org It exists as a homodimer where each polypeptide chain contains two distinct catalytic domains: a kinase domain that synthesizes fructose-2,6-bisphosphate (F-2,6-P2) and a phosphatase domain that degrades it. wikipedia.orgnih.gov

Kinase Activity (PFK-2): The kinase domain catalyzes the transfer of a phosphate group from ATP to the C2 position of fructose-6-phosphate, yielding fructose-2,6-bisphosphate and ADP. johnshopkins.eduwikipedia.org

Reaction: Fructose-6-phosphate + ATP → Fructose-2,6-bisphosphate + ADP

This reaction proceeds through the formation of a phosphohistidine intermediate within the active site. wikipedia.org The product, F-2,6-P2, is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.govwikipedia.org By increasing the concentration of F-2,6-P2, PFK-2 activity stimulates the glycolytic pathway. nih.gov

Phosphatase Activity (FBPase-2): The phosphatase domain catalyzes the hydrolysis of the phosphate group at the C2 position of fructose-2,6-bisphosphate, regenerating fructose-6-phosphate and releasing inorganic phosphate (Pi). johnshopkins.edu

Reaction: Fructose-2,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi

The FBPase-2 reaction also involves a phosphoenzyme intermediate. nih.gov This activity reduces the levels of the allosteric activator F-2,6-P2, thereby decreasing the rate of glycolysis and favoring gluconeogenesis. johnshopkins.edu

The dual functionality of this enzyme allows for fine-tuned control over the intracellular concentration of F-2,6-P2. johnshopkins.edu The relative activity of the kinase and phosphatase domains is regulated by covalent modification, specifically phosphorylation and dephosphorylation, in response to hormonal signals. diabetesjournals.orgtaylorandfrancis.com

Hormonal SignalEnzyme StateActive DomainEffect on F-2,6-P2 LevelsMetabolic Outcome
Insulin (High blood glucose)DephosphorylatedPFK-2 (Kinase)IncreaseGlycolysis stimulated taylorandfrancis.comyoutube.com
Glucagon (Low blood glucose)PhosphorylatedFBPase-2 (Phosphatase)DecreaseGluconeogenesis favored nih.govquora.com

In the liver, glucagon triggers a cAMP-dependent protein kinase cascade that phosphorylates a specific serine residue on the bifunctional enzyme. diabetesjournals.org This phosphorylation event inactivates the kinase domain and activates the phosphatase domain, leading to a drop in F-2,6-P2 levels. nih.govdiabetesjournals.org Conversely, insulin activates a phosphoprotein phosphatase that removes this phosphate group, activating the kinase domain and inhibiting the phosphatase domain, thereby increasing F-2,6-P2 levels and promoting glycolysis. taylorandfrancis.comyoutube.com

Transketolase (TKL) and Transaldolase (TAL) in Pentose (B10789219) Phosphate Pathway Interconversions

The non-oxidative phase of the pentose phosphate pathway (PPP) is responsible for the interconversion of various sugar phosphates, providing a crucial link between the PPP and glycolysis. wikipedia.org Two key enzymes in this phase, transketolase and transaldolase, utilize fructose-6-phosphate as either a substrate or a product to reshuffle carbon skeletons. berkeley.edu

Transketolase (TKL): Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor. berkeley.edupediaa.com Fructose-6-phosphate can be formed in a reaction catalyzed by transketolase.

Reaction Example: Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate quizlet.com

In this reaction, transketolase transfers a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, generating F6P and glyceraldehyde-3-phosphate. quizlet.com The TPP cofactor is essential for stabilizing the two-carbon carbanion intermediate during the transfer. berkeley.edu

Transaldolase (TAL): Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. berkeley.edupediaa.com Unlike transketolase, it does not require a cofactor. The mechanism involves the formation of a Schiff base intermediate between the ketose substrate and a lysine residue in the enzyme's active site. nih.govebi.ac.uk Fructose-6-phosphate is a key substrate for this enzyme.

Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate quizlet.com

In this reversible reaction, a three-carbon unit is transferred from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate. quizlet.com

The coordinated actions of transketolase and transaldolase allow for the flexible interconversion of three, four, five, six, and seven-carbon sugar phosphates, ensuring that the cell's needs for NADPH, ribose-5-phosphate, and glycolytic intermediates are met. wikipedia.orgmit.edu

EnzymeCofactorCarbon Unit TransferredF6P RoleKey Mechanistic Feature
Transketolase Thiamine Pyrophosphate (TPP)Two-carbon ketol unitProduct/SubstrateTPP-stabilized carbanion intermediate berkeley.edu
Transaldolase NoneThree-carbon dihydroxyacetone unitProduct/SubstrateSchiff base intermediate with an active site lysine nih.govebi.ac.uk

Regulatory Mechanisms Governing Dl Fructose 6 Phosphate Metabolism

Allosteric Control of Key Enzymes Involved in DL-Fructose-6-phosphate Flux

Allosteric regulation provides a rapid and sensitive means of adjusting enzyme activity in response to fluctuating levels of metabolic intermediates. This immediate feedback allows for the precise control of the conversion of this compound to and from Fructose-1,6-bisphosphate.

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in glycolysis, catalyzing the essentially irreversible phosphorylation of Fructose-6-phosphate (B1210287) to Fructose-1,6-bisphosphate. wikipedia.org Its activity is tightly controlled by several allosteric effectors that signal the cell's energy status. wikipedia.org

Adenosine Nucleotides (ATP, ADP, AMP): The ratio of ATP to AMP and ADP is a primary indicator of the cell's energy charge. High levels of ATP, signifying an energy-rich state, allosterically inhibit PFK-1 by binding to a regulatory site distinct from the catalytic site, thereby decreasing the enzyme's affinity for its substrate, Fructose-6-phosphate. wikipedia.orgproteopedia.org Conversely, high concentrations of AMP and ADP, indicative of a low energy state, act as allosteric activators. proteopedia.orgnih.gov They bind to the same allosteric site and relieve the inhibition caused by ATP, stimulating glycolytic flux to generate more ATP. wikipedia.orgproteopedia.org

Fructose-2,6-bisphosphate: This is the most potent allosteric activator of PFK-1 in eukaryotes. wikipedia.orgbyjus.com Its binding significantly increases the affinity of PFK-1 for Fructose-6-phosphate and counteracts the inhibitory effect of ATP. wikipedia.org The concentration of Fructose-2,6-bisphosphate is itself regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is under hormonal control. diabetesjournals.org

Citrate (B86180): An intermediate of the citric acid cycle, citrate acts as an allosteric inhibitor of PFK-1. bionity.com High levels of citrate signal that the citric acid cycle is saturated with substrate and that biosynthetic precursors are abundant. This feedback inhibition prevents the excessive breakdown of glucose through glycolysis when the cell's energy and biosynthetic needs are met.

Phosphoenolpyruvate (PEP): In many bacteria, phosphoenolpyruvate, a downstream product of glycolysis, acts as an allosteric inhibitor of PFK-1. portlandpress.com This represents a form of feedback inhibition to regulate the glycolytic pathway.

MetaboliteRegulatory Effect on PFK-1Cellular Condition Signaled
ATP Allosteric InhibitorHigh energy charge
ADP Allosteric ActivatorLow energy charge
AMP Allosteric ActivatorLow energy charge
Fructose-2,6-bisphosphate Potent Allosteric ActivatorHigh glucose availability
Citrate Allosteric InhibitorAbundant biosynthetic precursors
Phosphoenolpyruvate Allosteric Inhibitor (in bacteria)High glycolytic flux

Fructose-1,6-bisphosphatase (FBPase) catalyzes the opposing reaction to PFK-1, the hydrolysis of Fructose-1,6-bisphosphate to Fructose-6-phosphate, a key step in gluconeogenesis. nih.gov To prevent a futile cycle of glycolysis and gluconeogenesis from occurring simultaneously, FBPase is also subject to stringent allosteric regulation.

The primary allosteric inhibitors of FBPase are AMP and Fructose-2,6-bisphosphate. nih.govmdpi.com High levels of AMP, indicating a low energy state, inhibit FBPase, thus conserving energy by shutting down the energy-consuming process of gluconeogenesis when ATP is scarce. mdpi.com Fructose-2,6-bisphosphate, the potent activator of PFK-1, is a strong inhibitor of FBPase. nih.govebi.ac.uk This reciprocal regulation ensures that when glycolysis is active, gluconeogenesis is suppressed, and vice versa. expertsmind.com

In plants and some protists, an alternative enzyme, pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), can catalyze the reversible interconversion of Fructose-6-phosphate and Fructose-1,6-bisphosphate using pyrophosphate (PPi) instead of ATP. wikipedia.org This enzyme is potently activated by Fructose-2,6-bisphosphate. wikipedia.org The concentration of Fructose-2,6-bisphosphate in plant tissues can be of the same order of magnitude as the PFP subunits, indicating that this regulation is physiologically significant. nih.gov The activation of PFP by Fructose-2,6-bisphosphate plays a crucial role in regulating glycolytic and gluconeogenic carbon flow in the cytosol of plant cells. wikipedia.org

Transcriptional and Gene Expression Regulation of this compound Enzymes

In addition to rapid allosteric control, the metabolism of this compound is also regulated at the level of gene expression, providing a long-term adaptive response to developmental and environmental cues.

In common wheat (Triticum aestivum), the enzymes that interconvert Fructose-6-phosphate and Fructose-1,6-bisphosphate are encoded by multigene families. A genome-wide study identified 24 genes encoding ATP-dependent phosphofructokinase (TaPFK), 13 genes for fructose-1,6-bisphosphatase (TaFBP), and 12 genes for pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase (TaPFP). cas.cz

Transcriptome data revealed distinct expression patterns for these genes across different developmental stages of wheat. cas.cz The expression levels of these gene families are ranked as follows: TacyFBP-1 > TacpFBP-1 > TaPFPα-2 ≈ TaPFPβ >> TaPFK-1 ≈ TaPFK-5 >> all remaining genes. cas.cz This indicates that different isoforms of these enzymes may have specialized roles in various tissues and under different physiological conditions. For instance, knockout lines of tapfp genes in wheat showed decreased plant height, anther length, and grain mass, highlighting the importance of PFP in wheat growth and development. cas.cz

Gene FamilyNumber of Genes in WheatNotable Expression Patterns
TaPFK 24TaPFK-1 and TaPFK-5 are among the more highly expressed members.
TaFBP 13TacyFBP-1 and TacpFBP-1 show the highest expression levels.
TaPFP 12TaPFPα-2 and TaPFPβ are highly expressed.

Beyond its well-established role as an allosteric effector, Fructose-2,6-bisphosphate also influences the gene expression of key metabolic enzymes. nih.gov In hepatocytes, Fructose-2,6-bisphosphate is essential for the glucose-induced transcription of glucose-6-phosphatase and other target genes of the carbohydrate-response element-binding protein (ChREBP). portlandpress.comresearchgate.net Selective depletion of Fructose-2,6-bisphosphate inhibits the recruitment of ChREBP to the promoter of the glucose-6-phosphatase gene. portlandpress.com

Furthermore, elevated levels of Fructose-2,6-bisphosphate in the liver have been shown to increase the gene expression and protein amount of glucokinase, while decreasing that of glucose-6-phosphatase. nih.govoup.com These coordinated changes in gene expression demonstrate a broader role for Fructose-2,6-bisphosphate in regulating glucose metabolism at the transcriptional level, complementing its immediate allosteric effects. nih.gov

Post-Translational Modifications Affecting this compound Enzyme Activity

The activities of enzymes that catalyze the production and consumption of fructose-6-phosphate are dynamically modulated by various post-translational modifications (PTMs). These modifications serve as rapid and reversible switches to fine-tune metabolic pathways in response to cellular signals. Key enzymes subject to such regulation include phosphofructokinase-1 (PFK1), fructose-1,6-bisphosphatase (FBPase), and the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).

Phosphorylation: This is a primary mechanism for regulating the bifunctional enzyme PFK-2/FBPase-2, which synthesizes and degrades fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of PFK1. wikipedia.orgnih.gov Hormonal signals, such as glucagon, trigger a signaling cascade that leads to the phosphorylation of PFK-2/FBPase-2 by protein kinase A (PKA). wikipedia.orgnih.gov This phosphorylation event inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in F-2,6-BP levels and consequently, a reduction in the rate of glycolysis. wikipedia.orgnih.gov Conversely, dephosphorylation of the enzyme, promoted by insulin, activates the kinase activity. wikipedia.org In some isoforms, such as PFKFB3, phosphorylation at different sites by kinases like AMP-activated protein kinase (AMPK) can enhance its kinase activity, thereby promoting glycolysis. researchgate.net Fructose-1,6-bisphosphatase can also be regulated by phosphorylation, with studies showing that increased threonine phosphorylation can lead to the suppression of its activity. mdpi.com

O-GlcNAcylation: This modification involves the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine or threonine residues. In the context of cancer metabolism, PFK1 has been shown to be O-GlcNAcylated at serine 529. aacrjournals.org This modification, which is often elevated in tumor cells, suppresses PFK1 activity. aacrjournals.org The inhibition of PFK1 by O-GlcNAcylation can lead to a metabolic switch, redirecting glucose flux from glycolysis into the pentose (B10789219) phosphate (B84403) pathway to support biosynthesis and redox balance. aacrjournals.org

Proteolytic Cleavage: Research has indicated that PFK1 can undergo proteolytic cleavage in tumorigenic cell lines. nih.gov This process results in the formation of a shorter, active fragment of the enzyme that is no longer sensitive to the allosteric inhibition by ATP and citrate. nih.gov This loss of regulatory control contributes to the high glycolytic rates observed in cancer cells, a phenomenon known as the Warburg effect. nih.govfrontiersin.org

Acetylation: The PFKFB3 isoenzyme is also regulated by acetylation. Acetylation of Lys472/473 by PCAF and GCN5 leads to the sequestration of PFKFB3 in the cytoplasm, which facilitates its phosphorylation by AMPK and subsequent activation of its kinase activity. researchgate.net

Ubiquitination: Polyubiquitination of PFKFB3 on Lys142 targets the enzyme for proteasomal degradation. researchgate.net This modification can shift glucose metabolism from glycolysis towards the pentose phosphate pathway. researchgate.net

Methylation: Asymmetrical dimethylation of PFKFB3 on Arginine 131 and Arginine 134 has a stabilizing effect on the protein. researchgate.net

The following table summarizes the key post-translational modifications affecting enzymes involved in fructose-6-phosphate metabolism:

EnzymeModificationSiteEffect on ActivityReference
Phosphofructokinase-1 (PFK1)O-GlcNAcylationSerine 529Inhibition aacrjournals.org
Phosphofructokinase-1 (PFK1)Proteolytic CleavageC-terminusActivation (loss of allosteric inhibition) nih.gov
PFK-2/FBPase-2 (PFKFB)Phosphorylation-Inactivates kinase, activates phosphatase (isoform-dependent) wikipedia.orgnih.gov
Fructose-1,6-bisphosphatase (FBPase)PhosphorylationThreonine residuesInhibition mdpi.com
PFKFB3PhosphorylationSerine 461Activation of kinase activity researchgate.net
PFKFB3AcetylationLysine 472/473Promotes cytoplasmic localization and subsequent phosphorylation researchgate.net
PFKFB3UbiquitinationLysine 142Proteasomal degradation researchgate.net
PFKFB3MethylationArginine 131/134Stabilization researchgate.net

Cellular and Organismal Roles of Dl Fructose 6 Phosphate Beyond Direct Energy Production

Biosynthetic Precursor Functions of DL-Fructose-6-phosphate

This compound is a key substrate for the synthesis of a wide array of biomolecules. By being channeled into various metabolic pathways, it provides the carbon skeletons for nucleic acids, lipids, amino acids, and complex carbohydrates.

Nucleic Acid Synthesis via Ribose-5-phosphate

This compound is a crucial precursor for the synthesis of nucleic acids through its connection to the pentose (B10789219) phosphate (B84403) pathway (PPP). F6P can be reversibly converted to glucose-6-phosphate (G6P), the entry point for the oxidative phase of the PPP. nih.gov This pathway's primary products include ribose-5-phosphate (R5P), the sugar backbone of nucleotides, and NADPH. nih.govfrontiersin.org

The non-oxidative phase of the PPP can also synthesize R5P from F6P and another glycolytic intermediate, glyceraldehyde-3-phosphate. wikipedia.org This allows cells to produce R5P for DNA and RNA synthesis, a process vital for cell proliferation and repair, independently of the oxidative phase of the PPP. frontiersin.orgkhanacademy.org The generation of R5P from F6P underscores the integral role of this fructose (B13574) phosphate ester in providing the fundamental building blocks for genetic material. portlandpress.com

PrecursorPathwayKey ProductUltimate Biomolecule
This compoundPentose Phosphate Pathway (via Glucose-6-phosphate)Ribose-5-phosphateNucleic Acids (DNA, RNA)

Fatty Acid and Sterol Biosynthesis

The metabolism of this compound is intricately linked to the biosynthesis of fatty acids and sterols. Fructose metabolism, which can lead to the formation of F6P, has been shown to stimulate lipogenesis. nih.gov The breakdown of F6P through glycolysis yields acetyl-CoA, the primary building block for fatty acid synthesis. oup.com

Furthermore, the pentose phosphate pathway, which utilizes the isomer of F6P, glucose-6-phosphate, is a major source of NADPH. nih.gov NADPH is the essential reducing agent required for the synthesis of fatty acids, sterols, and other lipids. nih.govfrontiersin.org Therefore, by providing both the carbon precursors (via acetyl-CoA) and the necessary reducing power (via NADPH), this compound plays a significant role in lipid biosynthesis.

Amino Acid Precursors

This compound serves as an indirect precursor for the synthesis of several non-essential amino acids. Intermediates of the glycolytic pathway, for which F6P is a key component, can be diverted to produce the carbon backbones of amino acids. For instance, 3-phosphoglycerate, derived from the metabolism of F6P, is a precursor for the synthesis of serine, which in turn can be converted to glycine and cysteine.

Additionally, erythrose-4-phosphate, an intermediate of the non-oxidative pentose phosphate pathway that can be produced from F6P, is a precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. The pentose phosphate pathway also provides the precursor for histidine biosynthesis. wikipedia.org

Metabolic PathwayIntermediate Derived from F6P MetabolismResulting Amino Acid(s)
Glycolysis3-PhosphoglycerateSerine, Glycine, Cysteine
Pentose Phosphate PathwayErythrose-4-phosphatePhenylalanine, Tyrosine, Tryptophan
Pentose Phosphate PathwayRibose-5-phosphateHistidine

Glycogen (B147801) and Starch Synthesis

In organisms that store glucose, such as animals and plants, this compound is a key player in the synthesis of glycogen and starch, respectively. F6P is readily isomerized to glucose-6-phosphate (G6P) by the enzyme phosphoglucose (B3042753) isomerase. wikipedia.org G6P is then converted to glucose-1-phosphate, which is the direct precursor for the synthesis of UDP-glucose, the activated form of glucose used in glycogen and starch synthesis. nih.gov This pathway allows for the storage of excess carbohydrates in a polymeric form for later use as an energy source. The reversible nature of the isomerization between F6P and G6P allows for a dynamic regulation of carbon flux towards either energy production or storage. wikipedia.org

Hyaluronic Acid Production Mediated by Hexosamine Pathway

This compound is the entry point for the hexosamine biosynthesis pathway (HBP), which is responsible for the production of amino sugars. ebi.ac.uk The first and rate-limiting step of the HBP is the conversion of F6P and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.govresearchgate.net Glucosamine-6-phosphate is then further metabolized to UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of glycosaminoglycans, including hyaluronic acid. nih.govpnas.org Hyaluronic acid is a major component of the extracellular matrix and is involved in various cellular processes such as cell signaling, proliferation, and migration. pnas.org Thus, the flux of F6P into the HBP directly influences the production of this vital biopolymer. youtube.com

Role in Cellular Redox Homeostasis through NADPH Generation from Pentose Phosphate Pathway

This compound plays a critical role in maintaining cellular redox homeostasis through its connection to the pentose phosphate pathway (PPP). By being converted to glucose-6-phosphate (G6P), F6P fuels the oxidative branch of the PPP, which is the primary source of cellular NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.govmdpi.com

NADPH is a crucial reducing equivalent that serves as a cofactor for many antioxidant enzymes, most notably glutathione reductase. uomus.edu.iq This enzyme is essential for maintaining a reduced pool of glutathione, a major cellular antioxidant that detoxifies reactive oxygen species (ROS). uomus.edu.iq By providing the necessary NADPH, the metabolism of F6P via the PPP helps to protect cells from oxidative damage caused by ROS. nih.govmdpi.com This is particularly important in cells under high oxidative stress. The PPP has been identified as a major regulator of cellular redox homeostasis. frontiersin.org

Metabolic IntermediatePathwayKey ProductFunction in Redox Homeostasis
This compound (via Glucose-6-phosphate)Pentose Phosphate Pathway (Oxidative Branch)NADPHCofactor for glutathione reductase, regeneration of reduced glutathione, detoxification of reactive oxygen species.

This compound in Cellular Signaling Pathways

This compound (F6P), a key intermediate in glycolysis, also plays a significant role in cellular signaling, extending its functions beyond direct energy production. It serves as a crucial branching point, diverting glucose metabolism into pathways that generate molecules integral to cell growth, proliferation, and survival.

MTOR Cell Signaling Pathway Activation

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. While the activation of mTOR complex 1 (mTORC1) is intricately linked to nutrient availability, the precise role of this compound is a subject of ongoing research. Some studies suggest that fructose metabolism can activate the mTORC1 signaling pathway. This activation can occur through various mechanisms, including the production of ATP and biomass, which are essential for cell growth and proliferation.

In certain cellular contexts, such as pancreatic ductal adenocarcinoma (PDAC) cells, fructose metabolism has been shown to activate the AMP-activated protein kinase (AMPK)–mTORC1 signaling pathway. This activation helps to inhibit autophagic cell death induced by glucose deficiency, thereby promoting cell survival and tumor progression nih.gov. However, other studies have indicated that fructose can acutely and transiently suppress mTORC1 signaling. This suggests that the effect of fructose and its metabolites, like F6P, on mTORC1 may be context-dependent, varying with cell type, metabolic state, and the duration of exposure nih.gov. The constitutive activation of mTORC1 has been shown to have different effects on lipogenic gene expression depending on whether the metabolic precursor is fructose or glucose, highlighting the distinct signaling pathways engaged by these sugars nih.gov.

Intermediary in Hexosamine Pathway-Related Signaling

This compound is a key substrate for the hexosamine biosynthesis pathway (HBP), a metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) nih.govfrontiersin.org. This pathway begins with the conversion of F6P and glutamine to glucosamine-6-phosphate and glutamate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) frontiersin.orgnih.gov. UDP-GlcNAc, the end-product of the HBP, is a critical substrate for post-translational modifications of proteins, namely N-linked and O-linked glycosylation (O-GlcNAcylation) nih.gov.

O-GlcNAcylation is a dynamic and reversible modification that plays a crucial role in regulating the activity, localization, and stability of numerous nuclear and cytosolic proteins. By serving as a substrate for the HBP, F6P links glucose metabolism to the regulation of a wide array of cellular processes, including signal transduction, transcription, and cell survival. Increased flux through the HBP, and consequently elevated levels of O-GlcNAcylation, has been implicated in various physiological and pathological conditions, including insulin resistance and the complications of diabetes mellitus youtube.com. The O-GlcNAcylation of signaling proteins can alter their function and contribute to the development of these conditions youtube.com.

Tissue-Specific Metabolic Dynamics of this compound

The metabolism of this compound varies significantly across different tissues, reflecting their distinct metabolic roles and enzymatic machinery.

Hepatic Metabolism and Phosphorylation Dynamics

In the liver, fructose is primarily metabolized through a pathway that differs from that in other tissues. Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate by fructokinase (also known as ketohexokinase) nih.govresearchgate.net. This step bypasses the main rate-limiting enzyme of glycolysis, phosphofructokinase-1, leading to a rapid and unregulated flux of fructose metabolites into the glycolytic pathway nih.gov. Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate. Both DHAP and glyceraldehyde-3-phosphate can then enter glycolysis or be used for gluconeogenesis and lipogenesis researchgate.net.

This compound is an intermediate in the hepatic metabolism of glucose and can also be formed from fructose-1-phosphate via a series of reactions. The binding of glucokinase to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase in the liver coordinates glucose phosphorylation and glycolysis, influencing the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 oup.com. The rapid and less-regulated metabolism of fructose in the liver can lead to an accumulation of intermediates that can be shunted into de novo lipogenesis, contributing to hepatic steatosis and insulin resistance researchgate.net.

Role in Muscle and Adipose Tissue Metabolism

In contrast to the liver, muscle and adipose tissue primarily metabolize fructose through the action of hexokinase nih.govyoutube.com. Hexokinase phosphorylates fructose to produce this compound, which then directly enters the glycolytic pathway nih.govnih.gov. However, hexokinase has a much higher affinity for glucose than for fructose. Therefore, in the presence of glucose, the phosphorylation of fructose by hexokinase is competitively inhibited nih.gov.

In adipose tissue, the metabolism of fructose to F6P can have significant implications for cellular function. Adipocytes lack fructokinase, and the F6P produced can be converted to glucose-6-phosphate, which can then enter the pentose phosphate pathway or stimulate the intracellular production of glucocorticoids nih.gov. While high-fat diets tend to impact hepatic glucose and lipid metabolism more profoundly, high-fructose diets can also lead to metabolic dysregulation in adipose tissue frontiersin.org.

The table below summarizes the key differences in fructose metabolism in the liver versus muscle and adipose tissue.

FeatureLiverMuscle and Adipose Tissue
Primary Phosphorylating Enzyme Fructokinase (Ketohexokinase)Hexokinase
Initial Phosphorylation Product Fructose-1-phosphateFructose-6-phosphate
Regulation of Initial Phosphorylation Largely unregulated, bypasses phosphofructokinase-1Competitively inhibited by glucose
Primary Metabolic Fates Glycolysis, gluconeogenesis, de novo lipogenesisGlycolysis, pentose phosphate pathway

Plant Carbon Partitioning and Sucrose (B13894) Accumulation (e.g., Sugarcane, Arabidopsis)

In plants, this compound is a pivotal metabolite in the partitioning of photosynthetically fixed carbon between starch synthesis for storage and sucrose synthesis for transport. The synthesis of sucrose occurs in the cytoplasm and involves the enzyme sucrose-phosphate synthase (SPS), which catalyzes the reaction between F6P and UDP-glucose to form sucrose-6-phosphate mdpi.comnih.gov. Sucrose-6-phosphate is then dephosphorylated to sucrose.

In Arabidopsis thaliana, the activity of SPS is a key determinant of carbon partitioning. Transgenic Arabidopsis plants with decreased activity of fructose-6-phosphate,2-kinase/fructose-2,6-bisphosphatase, which leads to lower levels of the regulatory molecule fructose-2,6-bisphosphate, show altered carbon partitioning in favor of sucrose formation nih.gov. Conversely, decreased expression of SPS in Arabidopsis inhibits sucrose synthesis oipub.com. Overexpression of sucrose synthase, an enzyme that can also be involved in sucrose metabolism, has been shown to increase cellulose production in poplar, indicating a shift in carbon partitioning towards cell wall biosynthesis pnas.org.

The table below details the key enzymes and their roles in plant carbon partitioning involving this compound.

EnzymeRole in Carbon PartitioningOrganism Example(s)
Sucrose-Phosphate Synthase (SPS) Catalyzes the synthesis of sucrose-6-phosphate from F6P and UDP-glucose, a key step in sucrose biosynthesis.Arabidopsis thaliana
Fructose-6-phosphate,2-kinase/Fructose-2,6-bisphosphatase Regulates the level of fructose-2,6-bisphosphate, an important signaling molecule that influences the balance between sucrose and starch synthesis.Arabidopsis thaliana
Sucrose Synthase (SuSy) Can be involved in both sucrose synthesis and degradation, influencing the availability of UDP-glucose for cellulose synthesis.Poplar

This compound in Microbial Metabolic Adaptation and Diversity

This compound (F6P) is a central intermediate in the carbohydrate metabolism of a vast array of microorganisms, playing a pivotal role that extends beyond its direct involvement in energy production through glycolysis. Its position as a key metabolic node allows microbes to adapt to diverse nutritional environments and contributes significantly to the metabolic diversity observed across different microbial species. F6P serves as a crucial precursor for various biosynthetic pathways and is a key substrate in alternative metabolic routes that are characteristic of specific microbial groups. This section explores the multifaceted roles of F6P in the metabolic adaptation and diversity of bacteria, with a focus on its metabolism in representative bacteria, its role in specialized pathways, and its significance within the complex ecosystem of the human gut microbiome.

Role in Bacterial Carbohydrate Metabolism (e.g., E. coli, Staphylococcus aureus)

In bacteria such as Escherichia coli and Staphylococcus aureus, this compound is a critical intermediate in central carbon metabolism, linking the uptake and processing of various sugars to energy generation and biosynthesis.

In E. coli, fructose is primarily transported into the cell via the phosphotransferase system (PTS), which results in the formation of either fructose-1-phosphate or fructose-6-phosphate. The mannose PTS can also take up fructose, yielding intracellular fructose-6-phosphate. researchgate.net This F6P can then enter the glycolytic pathway to be converted to fructose-1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step. researchgate.net The accumulation of F6P has been shown to have regulatory effects; for instance, a buildup of F6P can lead to the destabilization of the mRNA for the glucose transporter (ptsG), indicating a feedback mechanism to control sugar uptake. researchgate.net Furthermore, the metabolite fructose-1,6-bisphosphate, derived from F6P, acts as an inhibitor of the enzyme transaldolase in the pentose phosphate pathway, thereby influencing the flow of carbon towards nucleotide and amino acid biosynthesis. nih.gov

Staphylococcus aureus, a versatile pathogen, also relies on F6P for its metabolic flexibility and virulence. The metabolism of fructose in S. aureus is largely governed by the fruRKT operon, which is essential for fructose utilization. nih.gov Intracellularly, glucose-6-phosphate is converted to fructose-6-phosphate, which can either proceed through glycolysis for energy or be shunted into the hexosamine biosynthesis pathway for cell wall synthesis. nih.gov Notably, the metabolism of fructose and other sugars like mannose has been demonstrated to induce a greater expression of staphylococcal virulence factors compared to glucose metabolism. asm.orgasm.org This suggests that the metabolic flux through F6P and subsequent pathways can act as a signal that modulates the pathogenic potential of S. aureus. asm.org The sensing of key metabolic intermediates derived from F6P, such as fructose-1,6-bisphosphate, is integrated with virulence factor regulation, highlighting the intimate link between the bacterium's metabolic state and its ability to cause disease. nih.gov

FeatureEscherichia coliStaphylococcus aureus
Primary Fructose Uptake Phosphotransferase System (PTS)Phosphotransferase System (PTS)
Key Intermediate This compoundThis compound
Metabolic Fate of F6P Glycolysis, Pentose Phosphate PathwayGlycolysis, Hexosamine Biosynthesis (Cell Wall)
Regulatory Role of F6P/Derivatives F6P accumulation destabilizes ptsG mRNA; Fructose-1,6-bisphosphate inhibits transaldolase. researchgate.netnih.govFructose metabolism enhances virulence factor expression. asm.orgasm.org
Key Genes/Operons ptsGfruRKT operon nih.gov

Phosphoketolase Pathway in Bifidobacteria and Other Microbes

A hallmark of the genus Bifidobacterium, and a key element of their metabolic diversity, is the phosphoketolase pathway, often referred to as the "bifid shunt". dtu.dk This pathway provides a significant metabolic advantage, allowing for a higher ATP yield from carbohydrates compared to conventional fermentation pathways. taylorandfrancis.com this compound is the central substrate for the key enzyme of this pathway, fructose-6-phosphate phosphoketolase (F6PPK). springernature.com

The enzyme F6PPK (EC 4.1.2.22) catalyzes the phosphorolytic cleavage of D-fructose 6-phosphate in the presence of inorganic phosphate to produce acetyl phosphate and D-erythrose 4-phosphate. wikipedia.org This reaction is a defining characteristic of bifidobacteria and is often used as a taxonomic marker for their identification. springernature.com The products of this reaction can then be further metabolized: acetyl phosphate can be converted to acetate to generate ATP, and erythrose-4-phosphate can enter the pentose phosphate pathway. nih.govresearchgate.net

Many bifidobacteria, as well as other lactic acid bacteria, possess a dual-specificity phosphoketolase known as xylulose-5-phosphate/fructose-6-phosphate phosphoketolase (Xfp). ebi.ac.uk This thiamine (B1217682) diphosphate-dependent enzyme can act on both xylulose-5-phosphate and fructose-6-phosphate. nih.govebi.ac.uk While it typically shows higher activity towards xylulose-5-phosphate, its ability to metabolize F6P is crucial for the bifid shunt. nih.gov Kinetic studies of Xfp from Bifidobacterium lactis have shown Km values of 10 mM for F6P and 45 mM for xylulose-5-phosphate. nih.gov The phosphoketolase pathway is not exclusive to bifidobacteria and has been identified in other microorganisms, including some fungi, where it contributes to heterofermentative metabolism. nih.govosti.gov

EnzymeSubstrate(s)ProductsOrganismsSignificance
Fructose-6-phosphate phosphoketolase (F6PPK) D-fructose 6-phosphate + PhosphateAcetyl phosphate + D-erythrose 4-phosphate + H₂O wikipedia.orgBifidobacterium species springernature.comKey enzyme of the "bifid shunt"; Taxonomic marker. springernature.com
Xylulose-5-phosphate/fructose-6-phosphate phosphoketolase (Xfp) D-xylulose 5-phosphate, D-fructose 6-phosphateAcetyl phosphate + Glyceraldehyde-3-phosphate (from X5P), Acetyl phosphate + Erythrose-4-phosphate (from F6P) ebi.ac.ukBifidobacterium, Lactic acid bacteria (e.g., Lactobacillus) nih.govnih.govLinks carbohydrate metabolism to the phosphoketolase pathway. nih.gov

Genetic and Evolutionary Perspectives of Dl Fructose 6 Phosphate Enzymes

Phylogeny and Diversity within the Phosphofructokinase Superfamily

The enzyme 6-phosphofructokinase (PFK) catalyzes the phosphorylation of D-fructose 6-phosphate to produce D-fructose 1,6-bisphosphate, a critical step in glycolysis. nih.govportlandpress.com The phosphofructokinase (PFK) superfamily exhibits remarkable functional and structural variety across the tree of life. nih.govportlandpress.com This superfamily is broadly distributed and is characterized by a Rossmann fold-containing structure. portlandpress.com It is important to note that another, non-homologous class of PFKs exists, sometimes referred to as the PFKB family, which belongs to the Ribokinase-Like Superfamily. portlandpress.com

A primary division within the main PFK superfamily is based on the identity of the phosphate (B84403) donor utilized in the reaction. nih.govportlandpress.com This leads to two major types of PFKs: ATP-dependent (EC 2.7.1.11) and inorganic pyrophosphate (PPi)-dependent (EC 2.7.1.90). nih.govportlandpress.comwgtn.ac.nz ATP-dependent PFKs are the canonical, allosterically regulated enzymes that catalyze the first committed step in glycolysis. nih.govportlandpress.com In contrast, PPi-dependent PFKs are typically non-allosteric and catalyze a readily reversible reaction, a property considered to be ancestral. nih.govportlandpress.com

Phylogenetic analyses have confirmed a common evolutionary ancestor for all members of the PFK superfamily. portlandpress.com However, the evolutionary history is complex, marked by significant diversity in specificity, regulation, and structural features. portlandpress.com Studies have identified multiple monophyletic groups, with some containing both ATP- and PPi-dependent PFKs. portlandpress.com This pattern suggests that the ability to use either ATP or PPi as a phosphate donor has evolved independently multiple times in different lineages. portlandpress.com Furthermore, the phylogeny of PFKs often does not align with the phylogeny of the species they are found in, indicating that horizontal gene transfer has been a pervasive force in their evolution. portlandpress.comwgtn.ac.nz

In plants, the PFK gene family is divided into PFP (PPi-dependent) and PFK (ATP-dependent) subfamilies. researchgate.net Further phylogenetic analysis of plant PFKs divides them into distinct subfamilies, such as PFP-α and PFP-β for the PPi-dependent enzymes, and PFK-A, PFK-B, and PFK-C for the ATP-dependent ones. researchgate.net

Table 1: Diversity within the Phosphofructokinase Superfamily

Feature ATP-Dependent PFK PPi-Dependent PFK
EC Number 2.7.1.11 2.7.1.90
Phosphate Donor Adenosine triphosphate (ATP) Inorganic pyrophosphate (PPi)
Regulation Typically allosterically regulated Generally non-allosteric
Reversibility Functionally irreversible Readily reversible
Evolutionary Trait Considered a more derived trait Plausibly an ancestral trait nih.govportlandpress.com

| Primary Role | First committed step of glycolysis nih.govportlandpress.com | Glycolysis, can also phosphorylate D-sedoheptulose 7-phosphate nih.govportlandpress.com |

Gene Duplication and Divergence in Eukaryotic Enzyme Evolution

The evolution of complex eukaryotic phosphofructokinases from simpler prokaryotic precursors is a classic example of evolution by gene duplication and fusion. dtic.milnih.govnih.govminsky.ai Prokaryotic PFKs are typically homotetramers, with each subunit having a molecular weight of around 36,000 Daltons. nih.gov In contrast, eukaryotic PFKs are significantly larger, with subunit molecular weights of approximately 82,000 Daltons, and possess a wider range of allosteric regulatory sites. nih.gov

Sequence analysis reveals clear homology between the N-terminal and C-terminal halves of mammalian PFKs and the entire sequence of prokaryotic PFKs. nih.gov This provides strong evidence that the mammalian enzyme evolved through a tandem gene duplication of an ancestral prokaryotic gene, followed by a fusion event. nih.govnih.gov This duplication created a protein with two homologous domains.

Following the duplication and fusion, the two domains diverged in function. dtic.milnih.gov The N-terminal half of the eukaryotic enzyme retained the primary catalytic function, with its active site residues showing complete conservation with those of bacterial PFKs. nih.gov The C-terminal half, which corresponds to the duplicated catalytic site of the ancestral enzyme, evolved to take on a new regulatory role. dtic.milnih.gov The original catalytic residues in this C-terminal domain mutated, transforming it into allosteric binding sites for various effector molecules. dtic.milminsky.ai For instance, the sites for activators like fructose (B13574) 2,6-bisphosphate and AMP/ADP evolved from the duplicated catalytic site, while the inhibitory sites for ATP and citrate (B86180) evolved from the duplicated ancestral allosteric site. nih.gov This process of gene duplication, fusion, and subsequent mutation allowed for the development of sophisticated allosteric regulation, enabling more precise control over glycolytic flux in eukaryotes. nih.govnih.gov

Table 2: Evolutionary Progression of Eukaryotic Phosphofructokinase

Evolutionary Stage Organism Type Enzyme Structure Key Features
Ancestral State Prokaryotes (e.g., Bacillus stearothermophilus) Homotetramer of ~36 kDa subunits nih.gov Single catalytic site and a simpler allosteric site per subunit. nih.gov
Gene Duplication & Fusion Ancestral Eukaryotes Single polypeptide chain with two homologous domains. The gene encoding the ~36 kDa subunit undergoes tandem duplication and fusion. nih.govnih.gov

| Functional Divergence | Modern Eukaryotes (e.g., Mammals) | Tetramer of large (~82 kDa) subunits, each a product of the fused gene. nih.gov | N-terminal domain retains catalytic activity; C-terminal domain evolves into complex allosteric regulatory sites. nih.gov |

Conservation of Catalytic Domains and Active Site Residues

Despite the evolutionary divergence and functional specialization observed within the phosphofructokinase superfamily, the core catalytic mechanism and the residues involved are highly conserved. The active site of PFK is typically located at the interface between two domains or subunits and is structured to bind both the fructose-6-phosphate (B1210287) (F6P) substrate and the phosphate donor, ATP. wikipedia.orgvirginia.edunih.gov

In bacterial PFKs, such as those from Escherichia coli and Bacillus stearothermophilus, the architecture of the catalytic site has been well-characterized. nih.gov This bacterial structure serves as an excellent model for the catalytic domain of eukaryotic enzymes due to the nearly complete conservation of active site residues. nih.gov For example, 10 of the 11 catalytic site residues in bacterial PFK are identical in mammalian PFK. nih.gov

Specific amino acid residues play critical roles in substrate binding and catalysis. In E. coli PFK, Asp127 and Arg171 have been identified as key residues involved in substrate binding. wikipedia.org In B. stearothermophilus, the positively charged side chain of Arg162 forms a crucial hydrogen-bonded salt bridge with the phosphate group of F6P. wikipedia.org This interaction is vital for stabilizing the active R-state conformation of the enzyme. wikipedia.org Other important residues, such as Arg-243, also contribute to F6P binding, often by interacting with it from an adjacent subunit, highlighting the importance of the enzyme's quaternary structure for its catalytic function. virginia.edunih.gov The binding of the Mg2+-ATP complex is also mediated by a conserved set of residues within a distinct binding pocket. virginia.eduproteopedia.org The conservation of these residues across prokaryotic and eukaryotic PFKs underscores their fundamental importance to the enzyme's catalytic function of phosphorylating Fructose-6-phosphate.

Table 3: Conserved Active Site Residues in Phosphofructokinase and Their Functions

Residue (example from bacterial PFK) Function Location/Interaction
Asp127 (E. coli) Proposed to be involved in substrate binding. wikipedia.org May act as the general base to deprotonate the 1-OH of F6P, activating it for nucleophilic attack. ebi.ac.uk Active Site
Arg162 (B. stearothermophilus) Forms a salt bridge with the phosphate group of F6P, stabilizing the active R-state. wikipedia.org F6P Binding Site
Arg171 (E. coli) Proposed to be involved in substrate binding. wikipedia.org Active Site
Arg243 Binds to the fructose-6-phosphate molecule from the adjacent subunit, stabilizing the substrate in the active site. virginia.edu Subunit Interface

| Glu187 | Coordinates with the Mg2+ ion, which is essential for proper ATP binding and phosphate transfer. virginia.edu | ATP Binding Site |

Advanced Research Methodologies for Studying Dl Fructose 6 Phosphate Metabolism

Enzymatic Activity and Kinetic Analysis Approaches

Understanding the enzymes that metabolize F6P is fundamental to comprehending its metabolic role. Various approaches are utilized to measure their activity and characterize their kinetic properties.

Spectrophotometric and fluorometric assays are widely used techniques for determining the concentration of F6P and the activity of enzymes involved in its metabolism. sigmaaldrich.comapexbt.com These methods are often based on coupled enzyme reactions that result in a measurable change in absorbance or fluorescence. sigmaaldrich.comabcam.cn

In a typical fluorometric assay for F6P, the compound is first converted to glucose-6-phosphate. This product is then oxidized, leading to the generation of a fluorescent product. apexbt.comabcam.cn The intensity of the fluorescence, measured at specific excitation and emission wavelengths (commonly λex = 535 nm and λem = 587 nm), is directly proportional to the amount of F6P present in the sample. sigmaaldrich.comelabscience.com These assays are highly sensitive, capable of detecting F6P in the nanomole range, making them suitable for quantifying F6P in a variety of biological samples. sigmaaldrich.comabcam.cn

Table 1: Characteristics of Fluorometric Assays for Fructose-6-Phosphate (B1210287)

Parameter Description Reference
Principle Coupled enzyme reaction leading to a fluorescent product. apexbt.comabcam.cn
Excitation Wavelength 535 nm sigmaaldrich.comelabscience.com
Emission Wavelength 587 nm sigmaaldrich.comelabscience.com
Sensitivity 0.01 to 0.5 nmoles sigmaaldrich.comabcam.cn

Real-time kinetic studies provide a dynamic view of enzyme activity by continuously monitoring the reaction as it occurs. Progress curve analysis is a powerful method within this category where the entire time course of a reaction, from initiation to completion, is recorded and analyzed. nih.govnih.gov This approach allows for the determination of kinetic parameters from a single experiment, offering a significant advantage over traditional initial rate methods. nih.govnih.gov

The analysis involves fitting the progress curve data to integrated rate equations that describe the specific enzymatic mechanism. beilstein-institut.de This mathematical evaluation of the time-course data can yield valuable information about Michaelis-Menten constants (Kм) and maximum velocity (Vmax). bohrium.com While powerful, this method requires careful experimental design and complex data analysis to ensure the reliability of the obtained kinetic parameters. nih.gov The progress of a typical enzyme-catalyzed reaction shows the change in concentrations of substrate, enzyme, enzyme-substrate complex, and product over time. youtube.com

Isotopic Tracing and Metabolomics for Metabolic Flux Analysis

To understand the flow of F6P through interconnected metabolic pathways, researchers employ isotopic tracing and metabolomics techniques. These methods provide a quantitative measure of metabolic flux, revealing the rates of metabolic reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying F6P metabolism. By using isotopically labeled substrates, such as ¹³C-glucose, NMR can track the incorporation of the label into F6P and other downstream metabolites, providing insights into the carbon flow through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comnih.gov

¹H NMR provides information on the structure and concentration of metabolites. hmdb.canih.gov

¹³C NMR , often used in conjunction with ¹³C-labeled substrates, is instrumental in elucidating metabolic pathways and quantifying the relative contributions of different pathways to F6P metabolism. nih.gov

³¹P NMR is particularly useful for studying phosphorylated compounds like F6P. nih.govnih.gov It allows for the direct observation of the phosphorus atom, providing information about the chemical environment and enzymatic transformations of phosphate groups. nih.govhuji.ac.il Significant changes in ³¹P NMR chemical shifts can be observed when F6P binds to an enzyme. nih.gov

Two-dimensional NMR techniques have been employed to unequivocally assign all the proton, carbon, and phosphorus resonances of fructose (B13574) bisphosphates, which is crucial for detailed structural and mechanistic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the sensitive and specific quantification of F6P and other metabolites in complex biological samples. nih.govsemanticscholar.orgresearchgate.net This technique separates metabolites using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio by a mass spectrometer. creative-proteomics.com

LC-MS methods have been developed for the simultaneous analysis of multiple phosphorylated sugars, including F6P and its isomers. nih.govshodexhplc.comoup.com These methods often utilize columns like HILIC (Hydrophilic Interaction Liquid Chromatography) to achieve separation. oup.comnih.gov The high sensitivity of LC-MS allows for the detection of metabolites at picomolar to nanomolar concentrations. creative-proteomics.com When combined with isotopic labeling, LC-MS is a powerful technique for metabolic flux analysis, enabling the tracing of metabolic fates of F6P and the quantification of fluxes through various pathways. creative-proteomics.comnih.govcreative-proteomics.com

Table 2: Example LC-MS Method for Fructose-6-Phosphate Quantification

Parameter Description Reference
Chromatography Column Phenomenex Luna NH2 (150 mm x 2.0 mm) nih.govsemanticscholar.org
Mobile Phase 5 mM triethylamine acetate buffer/ACN (80:20) v/v in a linear pH gradient nih.govsemanticscholar.org
Detection Mode Negative polarity (full scan 100-450 m/z) and SIM mode nih.govsemanticscholar.org
Monitored Anions m/z = 259 (F6P) nih.govsemanticscholar.org
Linearity Range 50-400 µM nih.govsemanticscholar.org
Limit of Detection (LOD) 0.44 µM nih.govsemanticscholar.org

| Limit of Quantification (LOQ) | 1.47 µM | nih.govsemanticscholar.org |

Structural Biology Techniques for Enzyme-DL-Fructose-6-phosphate Complexes

Visualizing the three-dimensional structures of enzymes in complex with F6P provides invaluable insights into the molecular basis of substrate recognition, catalysis, and regulation. X-ray crystallography has been a primary technique for determining these structures.

The crystal structure of phosphofructokinase-2 (Pfk-2) from Escherichia coli in complex with fructose-6-P has been determined, revealing details about the substrate binding site and the mechanism of allosteric inhibition by ATP. nih.gov Similarly, the crystal structure of human muscle fructose-1,6-bisphosphate aldolase (B8822740) complexed with its substrate has shed light on the catalytic mechanism of this key glycolytic enzyme. rcsb.org Structures of phosphofructokinase from Bacillus stearothermophilus have also been solved, showing the binding sites for F6P and the allosteric effectors that regulate its activity. rcsb.org These structural studies have been crucial in understanding how the binding of F6P and other ligands induces conformational changes in the enzymes, thereby controlling their catalytic activity. nih.govbiorxiv.orgresearchgate.net

X-ray Crystallography of Enzyme-Substrate Analogs

X-ray crystallography has been a cornerstone in elucidating the three-dimensional structures of enzymes that bind F6P. By co-crystallizing an enzyme with a substrate analog—a molecule that mimics the natural substrate but is not metabolized—researchers can capture a snapshot of the enzyme's active site in a state that closely resembles the catalytically active conformation. This technique has been instrumental in understanding the molecular basis of substrate recognition and catalysis for enzymes such as phosphofructokinase (PFK) and fructose-1,6-bisphosphatase.

For instance, the crystal structure of Bacillus stearothermophilus phosphofructokinase in its active conformation has been solved to a resolution of 2.4 Å, revealing the binding sites for F6P and ATP. rcsb.org The structure shows that the binding of the phosphate group of F6P involves two arginine residues from a neighboring subunit in the tetrameric enzyme, suggesting a mechanism for the cooperative binding of the substrate. rcsb.org Similarly, the crystal structure of the bifunctional enzyme fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase from rat testis has been determined, providing insights into the dual activities of this enzyme. nih.gov The crystals were grown in the presence of F6P and a non-hydrolyzable ATP analog, ATP gamma S, and diffracted to a resolution of 2.2 Å. nih.gov

Crystallographic Data of Enzymes in Complex with Fructose-6-Phosphate or Analogs
EnzymeOrganismPDB IDResolution (Å)Ligands
PhosphofructokinaseBacillus stearothermophilus4PFK2.40Fructose-6-phosphate, ADP
PhosphofructokinaseSaccharomyces cerevisiae3O8O2.90Fructose-6-phosphate, ATP
Fructose-1,6-bisphosphataseSus scrofa (pig)1FBP2.50Fructose-6-phosphate, AMP, Mg2+
Fructose-1,6-bisphosphataseSulfolobus tokodaii1UMG1.80Fructose-1,6-bisphosphate, Mg2+

Cryo-Electron Microscopy (Cryo-EM) in Enzyme Structural Elucidation

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes, including enzymes involved in F6P metabolism. This method involves flash-freezing purified enzyme preparations in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model.

Molecular Dynamics Simulations of Enzyme Conformational Changes

Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic behavior of enzymes at an atomic level. These simulations model the movements of atoms and molecules over time based on the principles of classical mechanics. By simulating an enzyme in a virtual environment, researchers can study conformational changes that are often too transient to be captured by experimental methods.

MD simulations have been instrumental in understanding the allosteric regulation of phosphofructokinase. wikipedia.org PFK exists in two main conformational states: a high-activity R state and a low-activity T state. proteopedia.org ATP acts as both a substrate and an allosteric inhibitor. wikipedia.orgwikipedia.org MD simulations can reveal how the binding of ATP to the allosteric site stabilizes the T state, which has a lower affinity for F6P. wikipedia.org These simulations can also show how the binding of activators, such as AMP or fructose-2,6-bisphosphate, promotes the transition to the R state, thereby increasing the enzyme's affinity for F6P. wikipedia.org Furthermore, steered molecular dynamics simulations can be used to model the process of substrate binding and unbinding, identifying key residues involved in these processes. youtube.com

Genetic Manipulation and Functional Genomics

The advent of genetic engineering has provided powerful tools to probe the roles of specific enzymes and metabolic pathways in living organisms. By manipulating the genes that encode for enzymes involved in F6P metabolism, researchers can elucidate their functions and regulatory mechanisms in vivo.

Gene Knockout and Overexpression Studies for Pathway Elucidation

Gene knockout and overexpression studies involve the targeted deletion or amplification of a specific gene, respectively. By observing the metabolic consequences of these genetic perturbations, scientists can infer the function of the encoded enzyme.

For example, studies involving the overexpression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) isoforms have provided insights into the fine-tuning of glucose metabolism. PFKFB3, which has a high kinase to phosphatase activity ratio, promotes glycolysis by increasing the levels of fructose-2,6-bisphosphate, a potent allosteric activator of PFK-1. nih.gov Conversely, PFKFB4 has a lower kinase to phosphatase ratio and its role in regulating glycolytic flux is more nuanced. nih.gov In plants, knockout mutants of pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), another enzyme involved in F6P metabolism, have been shown to be involved in the tolerance to salt and osmotic stress. researchgate.net

Effects of Genetic Manipulation on Fructose-6-Phosphate Related Pathways
Gene/Enzyme ManipulatedManipulationOrganism/Cell LineObserved Effect
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)OverexpressionHuman Cancer CellsIncreased fructose-2,6-bisphosphate levels, enhanced glycolysis
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4)OverexpressionHuman Cancer CellsModulated glycolysis and pentose phosphate pathway
Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP)KnockoutArabidopsis thalianaAltered tolerance to salt and osmotic stress

Site-Directed Mutagenesis for Enzyme Mechanism and Regulation Probing

Site-directed mutagenesis is a technique used to introduce specific changes to the amino acid sequence of a protein. By mutating individual amino acids in the active or allosteric sites of an enzyme, researchers can investigate their roles in substrate binding, catalysis, and regulation.

This approach has been extensively used to study the F6P binding site of phosphofructokinase. In one study on the pyrophosphate-dependent PFK from Entamoeba histolytica, mutating Arginine 423 to Alanine resulted in a 10,000-fold decrease in the catalytic rate (kcat) and a 126-fold decrease in the apparent affinity for F6P. nih.gov Another study on rat liver 6-phosphofructo-2-kinase identified Arginine 195 as a critical residue for F6P binding. nih.gov Mutation of this residue to Alanine led to a significant increase in the Michaelis constant (Km) for F6P, indicating reduced binding affinity. nih.gov

Kinetic Effects of Site-Directed Mutagenesis on Fructose-6-Phosphate Utilizing Enzymes
EnzymeOrganismMutationEffect on Km for F6PEffect on Vmax/kcat
Pyrophosphate-dependent PhosphofructokinaseEntamoeba histolyticaArg423Ala126-fold increase10,000-fold decrease
Pyrophosphate-dependent PhosphofructokinaseEntamoeba histolyticaArg377Ala~10-fold increase~60-fold decrease
6-Phosphofructo-2-kinaseRat LiverArg195AlaSignificant increase-
6-Phosphofructo-2-kinaseRat Skeletal MuscleAsp130Ala60-fold increase30- to 140-fold decrease

Biotechnological and Metabolic Engineering Applications of Dl Fructose 6 Phosphate Pathways

Pathway Engineering for Novel Carbohydrate-Derived Metabolite Production (e.g., D-Allulose)

DL-Fructose-6-phosphate (F6P) is a pivotal intermediate in central carbon metabolism, making it a prime target for metabolic engineering strategies aimed at producing novel carbohydrate-derived metabolites. A prominent example is the production of D-Allulose (also known as D-psicose), a rare sugar with ultra-low caloric value that is gaining attention as a sucrose (B13894) substitute. nih.govnih.gov Traditional industrial production of D-Allulose relies on the enzymatic isomerization of D-fructose. nih.govmdpi.com However, this method is limited by a low conversion rate due to thermodynamic equilibrium. nih.gov

Metabolic engineering offers a promising alternative by creating pathways that convert F6P to D-Allulose, thereby driving the reaction forward and potentially increasing yields. researchgate.netillinois.edu One innovative strategy involves a phosphorylation-dephosphorylation cycle. nih.govresearchgate.net In this approach, F6P is first converted to D-allulose-6-phosphate (A6P) by the enzyme D-allulose-6-phosphate 3-epimerase (A6PE). nih.govgoogle.com Subsequently, A6P is dephosphorylated by D-allulose-6-phosphate phosphatase (A6PP) to yield D-Allulose. nih.govgoogle.com This two-step enzymatic process can achieve a much higher conversion ratio of D-fructose compared to direct isomerization. researchgate.net

Researchers have successfully engineered microorganisms like Escherichia coli to produce D-Allulose from D-fructose using this pathway. nih.gov For instance, a metabolically engineered E. coli strain was constructed to take up and phosphorylate D-fructose to F6P. The pathway was then engineered to express an A6PE (alsE from E. coli) and an A6PP (from Bacteroides fragilis). nih.gov To further enhance production, competing pathways that consume F6P, such as the Embden-Meyerhof-Parnas (EMP) pathway, were blocked by deleting genes encoding key enzymes like 6-phosphofructokinases (pfkA and pfkB). nih.govnih.gov This strategy significantly increased the carbon flux towards D-Allulose synthesis. nih.gov

The table below summarizes the key enzymes and their roles in the engineered pathway for D-Allulose production from F6P.

EnzymeAbbreviationFunctionSource Organism (Example)
D-allulose-6-phosphate 3-epimeraseA6PE / AlsECatalyzes the reversible conversion of D-fructose-6-phosphate to D-allulose-6-phosphate. nih.govgoogle.comEscherichia coli
D-allulose-6-phosphate phosphataseA6PPCatalyzes the dephosphorylation of D-allulose-6-phosphate to produce D-Allulose. nih.govgoogle.comBacteroides fragilis
FructokinaseFRKPhosphorylates D-fructose to D-fructose-6-phosphate. nih.govEscherichia coli
6-phosphofructokinasePFKA key enzyme in glycolysis that converts D-fructose-6-phosphate to D-fructose-1,6-bisphosphate; often a target for deletion to redirect carbon flux. nih.govEscherichia coli

By implementing these pathway engineering strategies, researchers have demonstrated the potential for efficient microbial fermentation to produce valuable rare sugars like D-Allulose, starting from abundant and inexpensive substrates that can be readily converted to the central metabolite, F6P. nih.gov

Optimization of Carbon Flux in Industrial Microorganisms (e.g., Yeast, Filamentous Fungi)

In industrial biotechnology, microorganisms such as the yeast Saccharomyces cerevisiae and various filamentous fungi are extensively used as cell factories for the production of biofuels, organic acids, enzymes, and pharmaceuticals. researchgate.netresearchgate.net The efficiency of these production processes is heavily dependent on the optimal distribution of carbon flux through central metabolic pathways, where F6P is a critical node. nih.gov Metabolic engineering strategies targeting F6P and its downstream pathways are crucial for maximizing the yield of desired products.

F6P stands at a metabolic crossroads, leading into glycolysis for energy production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for NADPH and precursor biosynthesis, and other biosynthetic routes. frontiersin.orgpatsnap.comresearchgate.net To optimize carbon flux, engineers often seek to redirect intermediates from these primary metabolic routes towards the synthesis of a target compound. For example, in the production of aromatic amino acids in yeast, a key precursor is erythrose-4-phosphate (E4P), which is generated via the PPP. nih.gov To increase the availability of E4P, a phosphoketolase (PHK) pathway can be introduced. nih.govnih.gov The phosphoketolase enzyme can convert F6P directly into E4P and acetyl-phosphate, thereby diverting a significant portion of the carbon flux from glycolysis towards the desired biosynthetic pathway. nih.gov

In filamentous fungi, which are major producers of industrial enzymes and organic acids, the regulation of glycolysis is a key target for optimization. researchgate.netnih.gov A crucial regulatory enzyme is 6-phosphofructo-2-kinase (PFK2)/fructose-2,6-bisphosphatase (FBPase-2), which synthesizes and degrades fructose-2,6-bisphosphate (Fru-2,6-P2). nih.gov Fru-2,6-P2 is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK1), a key rate-limiting enzyme in glycolysis. nih.gov By manipulating the genes encoding PFK2/FBPase-2, it is possible to control the rate of glycolysis. For instance, in the thermophilic fungus Myceliophthora thermophila, knocking out a specific pfk2 gene led to a significant acceleration of sugar metabolism by activating PFK1, thereby promoting glycolytic flux. nih.gov This approach has been shown to improve the production of various metabolites, suggesting that PFK2/FBPase-2 is a valuable target for metabolic engineering in filamentous fungi. nih.govnih.gov

The following table details strategies for optimizing carbon flux by targeting F6P metabolism in industrial microorganisms.

MicroorganismTarget Pathway/EnzymeStrategyDesired Outcome
Saccharomyces cerevisiaePhosphoketolase (PHK) PathwayIntroduction of a heterologous phosphoketolase gene. nih.govIncreased production of erythrose-4-phosphate (E4P) for aromatic amino acid synthesis by converting F6P. nih.gov
Filamentous Fungi (e.g., Myceliophthora thermophila)6-phosphofructo-2-kinase (PFK2)Knockout of the pfk2-a gene. nih.govAccelerated glycolysis and enhanced production of metabolites like glycerol (B35011) and malate. nih.gov
Escherichia coli6-phosphofructokinase (PfkA)Gene knockout to block entry into the lower part of glycolysis. mdpi.comAccumulation of F6P, providing more precursor for the synthesis of D-tagatose. mdpi.com

Enhancing Plant Productivity and Crop Traits through Carbon Partitioning Modulation

In plants, the allocation of photosynthetically fixed carbon into various metabolic pathways, known as carbon partitioning, is a critical determinant of growth, development, and ultimately, crop yield. nih.gov this compound, and its derivative fructose-2,6-bisphosphate (Fru-2,6-P2), play a central role in regulating this partitioning, particularly the balance between sucrose synthesis (for transport to sink tissues like grains and fruits) and starch synthesis (for storage in leaves). nih.govnih.gov

Fru-2,6-P2 is a potent inhibitor of the cytosolic enzyme fructose-1,6-bisphosphatase (cyt-FBPase), a key enzyme in the sucrose biosynthesis pathway. nih.gov The concentration of Fru-2,6-P2 is, in turn, determined by the activities of fructose-6-phosphate (B1210287),2-kinase (F6P,2-K) and fructose-2,6-bisphosphatase (F26BPase). nih.gov By genetically modifying the activity of this bifunctional enzyme, it is possible to alter the levels of Fru-2,6-P2 and thereby modulate carbon partitioning. For example, transgenic Arabidopsis plants with reduced F6P,2-K/F26BPase activity exhibited lower levels of Fru-2,6-P2, which resulted in an altered carbon partitioning in favor of sucrose formation during photosynthesis. nih.gov This indicates that the normal levels of Fru-2,6-P2 are inhibitory to sucrose synthesis. nih.gov

Another key regulatory point in carbon partitioning is the enzyme phosphoglucoisomerase (PGI), which catalyzes the reversible isomerization of F6P to glucose-6-phosphate (G6P). frontiersin.org This reaction is a branch point from the Calvin-Benson cycle, initiating the pathway towards starch synthesis. frontiersin.org Research has shown that PGI is an important regulatory enzyme that can restrict the flow of carbon, and its activity can be dynamically regulated. frontiersin.org Manipulating PGI activity could therefore be a strategy to improve the flow of carbon towards desired end-products in biotechnological applications. frontiersin.org

Furthermore, the trehalose-6-phosphate (B3052756) (T6P) signaling pathway, which is closely linked to carbon availability, has a significant impact on crop yield and resilience. oup.complantae.org T6P levels are influenced by the availability of sucrose and, in turn, regulate the allocation of carbon. oup.com Modifying the T6P pathway through genetic engineering has been shown to improve crop performance under various conditions. oup.complantae.org Increasing T6P levels can promote biosynthetic pathways associated with growth and yield. oup.com

The table below summarizes research findings on modulating carbon partitioning by targeting F6P-related pathways.

Plant SpeciesTargeted Enzyme/MetaboliteGenetic ModificationEffect on Carbon Partitioning and Crop Traits
Arabidopsis thalianaFructose-6-phosphate,2-kinase/ Fructose-2,6-bisphosphataseReduced enzyme activity through genetic engineering. nih.govDecreased levels of Fructose-2,6-bisphosphate, leading to increased sucrose synthesis. nih.gov
Kalanchöe daigremontiana6-phosphofructo-2-kinaseOverexpression of a modified rat liver gene. nih.govIncreased Fructose-2,6-bisphosphate concentrations, affecting partitioning between sucrose and starch synthesis. nih.gov
Various Crops (Wheat, Maize, Rice)Trehalose-6-phosphate (T6P) pathwayGenetic modification to alter T6P levels. oup.complantae.orgImproved yield potential and resilience by promoting biosynthetic pathways. oup.com

These studies highlight the potential of modulating pathways centered around F6P to re-engineer plant carbon metabolism for enhanced productivity and improved crop characteristics.

Synthetic Biology Approaches for Targeted this compound Pathway Manipulation

Synthetic biology provides a powerful toolkit for the precise and targeted manipulation of metabolic pathways, including those involving this compound. nih.gov These approaches go beyond simple gene knockouts or overexpression, enabling the construction of novel genetic circuits, the assembly of synthetic pathways, and the fine-tuning of enzyme expression to achieve desired metabolic outcomes. nih.govtaylorfrancis.com

A key technology in the synthetic biology arsenal (B13267) is the CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-Cas system. nih.govresearchgate.net CRISPR-based tools, such as CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), allow for the programmable repression or activation of target genes without permanently altering the DNA sequence. nih.gov This is particularly useful for dynamically controlling the flux through metabolic pathways. For example, in a microbial cell factory, CRISPRi could be used to downregulate the expression of enzymes in competing pathways that drain the F6P pool, such as phosphofructokinase in glycolysis, thereby redirecting carbon flux towards a desired product. mdpi.com Conversely, CRISPRa could be used to upregulate the expression of key enzymes in a biosynthetic pathway that utilizes F6P as a precursor.

Synthetic biology also enables the construction of entirely new metabolic pathways. For instance, in the production of D-Allulose from glycerol in E. coli, a synthetic pathway was constructed involving several enzymes to convert glycerol-derived intermediates into F6P, which was then channeled into the D-Allulose synthesis pathway. nih.gov This involved the expression of fructose-1,6-bisphosphate aldolase (B8822740) (FbaA) and fructose-1,6-bisphosphatase (Fbp) to generate F6P, followed by the action of A6PE (AlsE) and A6PP to produce D-Allulose. nih.gov To optimize this synthetic pathway, CRISPR-based tools could be employed to precisely balance the expression levels of each enzyme, preventing the accumulation of toxic intermediates and maximizing the final product yield.

The following table outlines synthetic biology approaches for manipulating F6P pathways.

Synthetic Biology ToolApplication in F6P Pathway ManipulationExample
CRISPR interference (CRISPRi)Downregulation of competing pathways that consume F6P.Repressing the expression of pfkA and pfkB genes in E. coli to reduce glycolytic flux and increase F6P availability for D-Allulose production. nih.gov
CRISPR activation (CRISPRa)Upregulation of key enzymes in a desired biosynthetic pathway originating from F6P.Enhancing the expression of enzymes in the pentose phosphate pathway to increase the production of precursors for aromatic compounds.
Synthetic Gene CircuitsDynamic control of gene expression in response to specific cellular conditions or external signals.Designing a biosensor that detects the intracellular concentration of F6P and regulates the expression of downstream pathway enzymes accordingly.
Pathway AssemblyConstruction of novel metabolic pathways for the synthesis of non-natural compounds.Assembling a multi-enzyme pathway in E. coli to convert glycerol to D-Allulose via F6P. nih.gov

By leveraging these synthetic biology tools, researchers can achieve a high degree of control over metabolic networks, enabling the development of highly efficient and optimized systems for the production of a wide range of chemicals and materials from F6P and other central metabolites. nih.govtaylorfrancis.com

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify DL-fructose-6-phosphate in cellular extracts?

  • Methodology : Coupled enzymatic assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard approaches. For example, enzymatic quantification involves coupling fructose-6-phosphate isomerase (EC 5.3.1.9) to glucose-6-phosphate dehydrogenase (EC 1.1.1.49) and monitoring NADPH production spectrophotometrically at 340 nm . LC-MS/MS protocols, such as those validated by Buchholz et al., enable precise quantification in complex biological matrices by tracking the m/z transitions specific to fructose-6-phosphate .

Q. How does this compound participate in central carbon metabolism?

  • Key Pathways :

  • Glycolysis/Gluconeogenesis : Acts as an intermediate in the bidirectional interconversion between glucose-6-phosphate and fructose-1,6-bisphosphate .
  • Pentose Phosphate Pathway : Serves as a substrate for transketolase, linking carbohydrate metabolism to nucleotide biosynthesis .
  • Amino Sugar Metabolism : Precursor for glucosamine-6-phosphate synthesis via glutamine:fructose-6-phosphate amidotransferase (GFAT) .
    • Analytical Tools : Isotopic tracing (e.g., ¹³C-labeled fructose-6-phosphate) combined with NMR or LC-MS can map flux distribution in these pathways .

Advanced Research Questions

Q. How can isotopic labeling of this compound resolve contradictions in metabolic flux analyses?

  • Experimental Design : Use uniformly ¹³C-labeled glucose to trace label incorporation into fructose-6-phosphate. Compare isotopic enrichment patterns via mass isotopomer distribution analysis (MIDA) to identify discrepancies in glycolytic vs. pentose phosphate pathway activity .
  • Case Study : In cancer cell models, conflicting flux data may arise due to compartmentalized metabolism (e.g., cytosolic vs. mitochondrial pools). Subcellular fractionation combined with isotopic tracing can clarify these contradictions .

Q. What are the challenges in distinguishing α- and β-anomers of this compound in enzymatic assays?

  • Methodology :

  • Chromatographic Separation : Use anion-exchange chromatography or HILIC (hydrophilic interaction liquid chromatography) to resolve anomers, as their kinetic properties differ in reactions like phosphoglucoisomerase catalysis .
  • Enzymatic Specificity : Validate assays with purified anomers. For instance, β-D-fructose-6-phosphate shows higher affinity for phosphofructokinase-1 (PFK-1) compared to the α-anomer .

Q. How can fructose-6-phosphate phosphoketolase (F6PPK) activity be assayed to identify bifidobacterial strains?

  • Protocol :

Lyse bacterial cells and incubate with fructose-6-phosphate, sodium fluoride, and iodoacetic acid to inhibit competing enzymes.

Detect acetyl phosphate production via colorimetric assays (e.g., hydroxylamine-ferric chloride reaction) .

  • Troubleshooting : False positives may arise from non-specific phosphatase activity. Include negative controls without substrate and validate with PCR for the xfp gene .

Methodological and Data Analysis Challenges

Q. What statistical approaches are recommended for interpreting heterogeneous fructose-6-phosphate concentration data across replicate experiments?

  • Data Normalization : Use internal standards (e.g., deuterated fructose-6-phosphate) to correct for extraction efficiency variability .
  • Statistical Frameworks : Apply mixed-effects models to account for batch effects or instrument drift. Tools like MetaboAnalyst 5.0 offer pipelines for metabolomic data harmonization .

Q. How to design CRISPR/Cas9 knockout models to study fructose-6-phosphate’s role in LPS biosynthesis?

  • Target Selection : Knock out lpxA (UDP-GlcNAc acyltransferase) or kdsD (fructose-6-phosphate-dependent kinase) in Gram-negative bacteria.
  • Validation : Monitor LPS structure via MALDI-TOF MS and correlate with fructose-6-phosphate levels quantified by LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.